Technical Documentation Center

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Core Science & Biosynthesis

Foundational

What is the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Defining the Project Scope Okay, I've got a handle on the request now. It seems I need to create a detailed technical guide or whitepaper focusing on the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Project Scope

Okay, I've got a handle on the request now. It seems I need to create a detailed technical guide or whitepaper focusing on the chemical structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, tailored specifically for a research audience. I'm focusing on defining the scope and parameters.

Investigating Chemical Formula

I'm currently looking into the chemical formula C9H15NO3 which is associated with ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. I've found a CAS number, 37673-68-0, linked to this compound, and now cross-referencing this.

Defining the Compound Structure

I have successfully identified the core compound as ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. Further research confirms the free base as CAS 37673-68-0 (ethyl 1-methyl-4-oxopiperidine-3-carboxylate), with the oxalate salt assigned CAS 1185294-81-8. The free base’s formula is C9H15NO3.

Grasping the Chemistry

I've got a firm understanding now. It's Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. I'm focusing on the structural details, particularly the piperidine ring, the methylation at the nitrogen, and the ketone at position 4.

Analyzing the Synthesis

Okay, I'm now delving into the synthesis. I've broken it down step-by-step. The Michael addition generates the base structure, followed by the Dieckmann condensation to build the piperidine ring and ketone. Finally, I see the oxalate salt formation as a crucial step for stability and ease of handling the product. I'm focusing on the mechanism of each reaction.

Structuring the Guide

I'm now structuring the technical guide, aiming for a senior application scientist tone. I've drafted an outline: an executive summary, structural analysis with mechanistic insights, and a detailed synthetic workflow section. I'll include a Graphviz diagram and explain experimental choices. I'm focusing on clarity and relevance for researchers, scientists, and drug development professionals.

Detailing the Workflow

I'm now detailing the analytical characterization protocols, including NMR, MS, and HPLC. I'm focusing on their application in validating the structure. Also, I'm exploring its application in drug development. I can see its utility as a versatile building block, especially for the synthesis of fused heterocycles. I'm using the Graphviz DOT diagram to construct the synthetic workflow. I am working on the supporting references.

Visualizing the Crystallization

I'm now focusing on crystallization. I've considered the impact of solvent selection on crystal formation and purity. I will include a detailed process description. The crystallization conditions, like temperature and seeding, play a pivotal role. I'm exploring how these factors relate to the solid-state properties. I also intend to create a comprehensive Graphviz diagram of the crystallization process.

Crystallization Solvent Solvent Selection (Polarity, Miscibility) Solution Solution Preparation (Solute Concentration) Solvent->Solution Dissolution Seeding Seeding (Crystal Initiation) Solution->Seeding Saturation Cooling Cooling (Controlled Rate) Seeding->Cooling Crystal Growth Crystal Crystal Formation (Purification) Cooling->Crystal Crystallization Filtration Filtration (Solid-Liquid Separation) Crystal->Filtration Harvest Drying Drying (Residual Solvent Removal) Filtration->Drying Purification Drying->Crystal Product

Refining the Synthesis

I'm now refining the synthesis workflow diagram for clarity. I've incorporated reaction conditions, and focused on the key transformations in a linear format. I am also exploring how each component contributes to the desired product's properties. I am working to make the relationships between the steps and the structure very clear.

Mapping the Citations

I'm now cross-referencing all citations with the appropriate indices within the text and confirming their validity. I'm focusing on ensuring all chemical information and molecular weights are accurate and match the provided references. I've double-checked all values against the literature.

Drafting the Executive Summary

I'm now drafting the Executive Summary, introducing the versatility of this bifunctional building block and its importance in medicinal chemistry. I'll highlight key structural components, emphasizing the tertiary amine and beta-keto ester. I'm focusing on why the oxalate salt is the preferred form for stability and handling. I will also incorporate the applications table, detailing key features, CAS numbers, and molecular details for clarity.

Refining the Text

I'm now revising the text for an authoritative tone. I've integrated "self-validating checkpoints" and a description for experimental choices [INDEX]. I'm also preparing to incorporate in-text citations [INDEX] and structure quantitative data into tables [INDEX]. I will ensure the protocol is a self-validating system with in-process controls.

Visualizing the Synthesis

Now I'm visualizing the synthesis workflow as a DOT diagram, ensuring it adheres to the requested specifications. I am working on using contrasting colors and readability. I am working on the caption.

SynthesisWorkflow step1 1. Aza-Michael Addition Methylamine + Ethyl Acrylate step2 2. Dieckmann Condensation Intramolecular Cyclization step1->step2 step3 3. Salt Formation Oxalic Acid Addition step2->step3 product Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate oxalate step3->product

Synthesis workflow with clearly defined steps and product.

Finalizing the Document

I'm now putting the finishing touches on the document. I've ensured clear color coding, using appropriate contrast for readability across both diagrams, and the captions have been carefully written. I've focused on ensuring the diagrams and text are in alignment, and the document is ready. I'm satisfied with the clarity and coherence of the document as a whole.

Validating the References

Now, I'm verifying the citations and preparing the references section, ensuring each source is properly formatted with title, source, and a clickable URL. I am focusing on making the structure and molecular weight data accurate and complete. I'm checking that all values are correct and linked to appropriate databases.

Refining the Introduction

Now I'm polishing the introduction, adopting a senior application scientist's perspective to highlight the oxalate salt's benefits. I'm focusing on emphasizing how the salt's stability streamlines workflows and improves drug development. I have also integrated in the self-validating system. I have also woven the citations and references, into the text.

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Workflows for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate (CAS 37673-68-0)

As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenges related to the stability, handling, and characterization of reactive intermediates. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter challenges related to the stability, handling, and characterization of reactive intermediates. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a prime example of a highly versatile, yet dynamically complex, building block. Primarily utilized in the synthesis of muscarinic acetylcholine receptor (mAChR) agonists (such as arecoline analogs and xanomeline derivatives), this compound requires a rigorous understanding of its structural tautomerism and salt-form stabilization to be deployed effectively in drug discovery pipelines.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic protocols for this critical intermediate.

Structural Dynamics: Tautomerism and Salt Stabilization

A fundamental source of confusion in chemical databases regarding this compound is its CAS registry assignment. The CAS number 37673-68-0 technically refers to the enol tautomer: ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate . However, in solution, this molecule exists in a dynamic thermodynamic equilibrium with its keto form, ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0) .

The Causality of Instability

In its free base form, the β -keto ester moiety is highly susceptible to spontaneous decarboxylation and thermal degradation, especially given the presence of the basic piperidine nitrogen which can act as an intramolecular catalyst for decomposition.

To arrest this degradation, the compound is universally isolated and stored as an oxalate salt . The addition of anhydrous oxalic acid protonates the tertiary amine, neutralizing its nucleophilicity and locking the molecule into a stable, highly crystalline lattice. This self-validating stabilization is what allows researchers to maintain precise stoichiometric control during subsequent reactions.

Tautomerism Keto Keto Tautomer CAS 25012-72-0 (Free Base) Enol Enol Tautomer CAS 37673-68-0 (Free Base) Keto->Enol Solution Equilibrium Oxalate Oxalate Salt Stable Crystalline Form Keto->Oxalate + Oxalic Acid (Crystallization) Enol->Oxalate + Oxalic Acid (Crystallization)

Fig 1: Keto-enol tautomerism and subsequent stabilization via oxalate salt formation.

Physicochemical Properties

Understanding the physical parameters of the oxalate salt is critical for optimizing reaction solvents and purification strategies. The table below synthesizes the quantitative data for the compound .

PropertyValue / Description
Chemical Name Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
Target CAS Registry Number 37673-68-0 (Enol base) / 25012-72-0 (Keto base)
Molecular Formula C₁₁H₁₇NO₇ (Salt) / C₉H₁₅NO₃ (Free Base)
Molecular Weight 275.26 g/mol (Salt) / 185.22 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, and Methanol; Insoluble in Hexanes
XLogP3 (Free Base) 0.2 (Indicating high hydrophilicity)
Exact Mass (Free Base) 185.105 Da
Storage Conditions Desiccated at 2-8°C under an inert atmosphere (Argon/N₂)

Experimental Workflow: Synthesis and Isolation

The standard methodology for constructing the piperidine ring relies on an intramolecular Claisen condensation, specifically the Dieckmann Condensation . As an application scientist, I emphasize that the choice of base and solvent in this protocol is not arbitrary; it is a strict requirement to prevent side reactions.

Why this specific protocol?

Using sodium ethoxide (NaOEt) rather than aqueous bases prevents the saponification (hydrolysis) of the ethyl ester groups. Conducting the reaction in refluxing toluene allows for the continuous azeotropic removal of the ethanol byproduct, which drives the thermodynamic equilibrium toward the cyclized product according to Le Chatelier's principle.

Synthesis Step1 Step 1: Precursor Preparation N,N-bis(2-ethoxycarbonylethyl)methylamine Step2 Step 2: Dieckmann Condensation NaOEt / Toluene / Reflux Step1->Step2 Step3 Step 3: Aqueous Workup Neutralization & Extraction Step2->Step3 Step4 Step 4: Salt Formation Addition of Anhydrous Oxalic Acid in EtOH Step3->Step4 Step5 Step 5: Isolation Filtration of CAS 37673-68-0 Oxalate Step4->Step5

Fig 2: Step-by-step synthetic workflow from acyclic precursor to isolated oxalate salt.

Step-by-Step Methodology
  • Precursor Preparation: Begin with the acyclic diester, N,N-bis(2-ethoxycarbonylethyl)methylamine. Ensure the reagent is strictly anhydrous, as moisture will quench the alkoxide base in the next step.

  • Dieckmann Cyclization:

    • Suspend Sodium Ethoxide (1.2 equivalents) in anhydrous toluene under an argon atmosphere.

    • Add the diester dropwise at room temperature to control the exothermic initial deprotonation.

    • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Equip the apparatus with a Dean-Stark trap to collect the evolved ethanol, forcing the reaction to completion.

  • Workup and Extraction:

    • Cool the reaction to 0°C.

    • Carefully quench with glacial acetic acid to neutralize the ethoxide base without hydrolyzing the newly formed β -keto ester.

    • Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude free base (a pale yellow oil).

  • Oxalate Salt Formation (Critical Stabilization Step):

    • Dissolve the crude oil in minimal absolute ethanol.

    • In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in absolute ethanol.

    • Add the oxalic acid solution dropwise to the free base solution at room temperature with vigorous stirring. A white precipitate will begin to form almost immediately.

  • Isolation:

    • Stir the suspension for 1 hour at 0°C to maximize crystallization yield.

    • Filter the solid via vacuum filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to yield the pure ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate .

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical checks must be performed. Because of the tautomerism, NMR spectra can be complex if run in non-polar solvents.

  • Mass Spectrometry (LC-MS): The compound should exhibit a primary molecular ion peak at m/z 186.1 [M+H]⁺ in positive electrospray ionization (ESI+). The oxalate counterion will not appear in the positive scan but can be verified in the negative scan at m/z 89.0[M-H]⁻.

  • ¹H-NMR (D₂O or DMSO-d₆): When analyzing the salt in polar solvents, the equilibrium heavily favors the enol form. Look for the characteristic disappearance of the keto methine proton (at the C3 position) and the presence of a highly deshielded enol -OH proton (if using a non-exchanging solvent like DMSO-d₆). The N-methyl group will appear as a sharp singlet integrating to 3H around δ 2.8-3.0 ppm (shifted downfield due to protonation by oxalic acid).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate" PubChem, [Link]

Foundational

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Ethyl 1-methyl-4-oxop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS No. 37673-68-0). As a key building block in synthetic chemistry and drug development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from structural analogues and established chemical safety principles to provide a robust framework for risk mitigation.

Compound Profile and Hazard Synopsis

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name ethyl 1-methyl-4-oxopiperidine-3-carboxylate[3]
CAS Number 37673-68-0 (oxalate salt)[4]
Molecular Formula C9H15NO3 (free base)[3][4]
Molecular Weight 185.22 g/mol (free base)[3][4]
Synonyms 1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester[5]

Comprehensive Hazard Assessment

The following assessment is based on the known hazards of piperidine derivatives and oxalate salts. Researchers must treat the compound as hazardous until in-house toxicological data can definitively prove otherwise.

Anticipated GHS Hazard Classification

Based on structural analogues, the compound is anticipated to fall under several hazard categories.

Table 2: Anticipated GHS Classification and Pictograms

PictogramHazard ClassAnticipated Hazard StatementRationale
alt text Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled.Piperidine itself is toxic via these routes.[1][2] Oxalates are known to be acutely toxic if swallowed.
alt text Skin Corrosion / IrritationH314: Causes severe skin burns and eye damage.Many piperidine derivatives are corrosive.[1][2] Diethyl oxalate has shown corrosive effects in vitro.
alt text Serious Eye Damage / Eye IrritationH318: Causes serious eye damage.A direct consequence of the corrosive nature of the compound's components.[6]
Toxicological Profile
  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, dermal contact, eye contact, and accidental ingestion.

  • Acute Effects:

    • Ingestion: May be harmful or fatal if swallowed. Oxalate poisoning can lead to kidney damage.

    • Inhalation: Inhaling dust may cause respiratory tract irritation or be toxic.[2]

    • Skin Contact: Expected to be toxic and cause severe skin irritation or chemical burns upon contact.[1][6]

    • Eye Contact: Poses a high risk of serious, irreversible eye damage.[6][7]

  • Chronic Effects: Long-term exposure data is not available, but repeated exposure to piperidine-like structures may lead to systemic effects.

Physicochemical Hazards

While the oxalate salt is a solid, related liquid piperidine compounds are often flammable.[1][8] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[9] The material is incompatible with strong oxidizing agents.[9][10]

Engineering Controls & Personal Protective Equipment (PPE) - A Multi-layered Defense

The cornerstone of safe chemical handling is the hierarchy of controls, which prioritizes the elimination or reduction of hazards at their source.

cluster_0 Hierarchy of Controls for Chemical Safety node_elim Elimination / Substitution (Most Effective) node_eng Engineering Controls (e.g., Fume Hood) node_elim->node_eng Reduce Hazard at Source node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin Isolate People from Hazard node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Change the Way People Work

Caption: The Hierarchy of Controls prioritizes safer work systems.

Engineering Controls

The primary engineering control for this compound is non-negotiable:

  • Chemical Fume Hood: All handling of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[11] This is critical to prevent inhalation of airborne particles and to contain any potential spills.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

Table 3: Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.[11][12]Protects against splashes and airborne particles, preventing severe eye damage.
Hand Chemically resistant gloves (e.g., Nitrile rubber for splash protection).[1][11]Prevents dermal absorption and skin corrosion. Always inspect gloves before use.
Body Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a removable barrier in case of a spill.[11]
Respiratory Not required if work is performed within a certified fume hood.For situations outside a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with appropriate cartridges would be necessary.

Standard Operating Procedures (SOPs) for Safe Handling & Storage

Adherence to established protocols is crucial for mitigating risk during routine laboratory operations.

General Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure an appropriate spill kit is readily accessible.

  • Personal Protective Equipment: Don all required PPE as detailed in Table 3.

  • Weighing and Transfer:

    • Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

    • Use non-sparking tools for transfers to prevent ignition sources.[12]

    • Handle empty containers with care, as they may contain hazardous residue.[8]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[9]

    • Do not eat, drink, or smoke in the laboratory area.[1][6]

Storage Requirements

Proper storage is essential to maintain chemical stability and prevent accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[9][12]

  • Location: Store in a designated area for toxic and corrosive chemicals, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate hazard warnings.

Emergency Procedures: Planning for Deviations

A rapid and correct response to an emergency can significantly reduce its impact.

Spill Response

Immediate and appropriate action is critical to mitigate risks.[11]

cluster_spill Chemical Spill Response Workflow node_assess Assess Risk (Size, Location) node_alert Alert Personnel & Evacuate Area node_assess->node_alert node_contain Contain Spill (Use non-combustible absorbent) node_alert->node_contain If safe to do so node_clean Clean & Neutralize node_contain->node_clean node_dispose Package for Hazardous Waste Disposal node_clean->node_dispose node_report Report to EHS node_dispose->node_report

Caption: A logical workflow for responding to chemical spills.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[11][13] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[11]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area immediately.[11][12]

    • Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.

    • If safe to do so, increase ventilation and shut off all ignition sources.[13]

First Aid Measures

In the event of exposure, immediate action is critical. Seek medical attention for all exposure incidents.

Table 4: First Aid Procedures

Exposure RouteAction
Inhalation Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[7][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical attention.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention from an ophthalmologist.[6][9]
Ingestion Do NOT induce vomiting. Clean mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[9][12]

Waste Management and Disposal

All waste containing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions or rinsates must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[12]

  • Disposal: All waste must be disposed of through your institution's EHS office or a licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[12]

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Alpha Chemika. PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved from [Link]

  • PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • CATO Research Chemicals Inc. (2025, September 8). Methyl 1-ethyl-4-oxopiperidine-3-carboxylate SAFETY DATA SHEETS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • NextSDS. ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemical Substance Information. 1-Methyl-4-oxopiperidin-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • NICNAS. (2014, September 18). Oxalate esters (C1-C4): Human health tier II assessment. Retrieved from [Link]

Sources

Exploratory

The Piperidine-3-Carboxylate Scaffold: A Privileged Motif Driving Diverse Pharmacological Mechanisms

An In-Depth Technical Guide Abstract The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its rigid, chair-like confor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its rigid, chair-like conformation provides a reliable three-dimensional framework for orienting functional groups to interact with biological targets. When functionalized at the 3-position with a carboxylate group or its derivatives (amides, esters), the resulting piperidine-3-carboxylate scaffold gains a critical interaction point, unlocking a vast and diverse range of pharmacological activities. This guide provides a detailed exploration of the core mechanisms of action for this versatile chemical class, moving beyond a simple catalog of activities to explain the underlying molecular interactions, the rationale behind experimental validation, and the strategic considerations for future drug development.

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mode of action for piperidine-3-carboxylate derivatives is the targeted inhibition of key enzymes implicated in pathological processes. The scaffold's stereochemistry and the chemical nature of the carboxamide substituents are critical for achieving high potency and selectivity.

Cathepsin K Inhibition: A Targeted Approach for Osteoporosis

The Causality: Osteoporosis is characterized by excessive bone resorption by osteoclasts. Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in these cells, is the principal enzyme responsible for degrading type I collagen, the main organic component of the bone matrix.[3] Therefore, inhibiting Cat K presents a direct and effective strategy to reduce bone degradation and treat osteoporosis.

Mechanism of Inhibition: Piperidine-3-carboxamide derivatives have been engineered to act as potent and selective Cat K inhibitors. Their mechanism relies on establishing multiple, high-affinity interactions within the enzyme's active site, which is comprised of three key pockets: P1, P2, and P3.[3] Molecular docking and structural studies reveal that the piperidine ring and its substituents are precisely positioned to occupy these pockets. For instance, compound H-9 , a potent inhibitor, forms several hydrogen bonds and hydrophobic interactions with essential active-site residues.[3][4] The design strategy often involves using the piperidine core to correctly orient a nitrile or other warhead group to interact with the catalytic cysteine residue, while other substituents are optimized to maximize contacts within the P1, P2, and P3 pockets, thereby enhancing both potency and selectivity.[4]

Quantitative Data: Cathepsin K Inhibitory Activity

CompoundTargetIC50 (µM)Cell-Based Activity (CTX-I Reduction)Reference
H-9 Cathepsin K0.08Comparable to MIV-711[3][4]
MIV-711 Cathepsin KN/AClinical Phase 2a candidate[3]
F-12 Cathepsin K13.52Fragment precursor to H-9[4]

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol is a self-validating system to determine the inhibitory potency (IC50) of test compounds.

  • Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Z-FR-AMC) by recombinant human Cathepsin K. Cleavage releases the fluorescent AMC group, which is quantified. An inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescent signal.

  • Materials:

    • Recombinant Human Cathepsin K

    • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.

    • Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).

    • Test Compounds (Piperidine-3-carboxylate derivatives) and a known inhibitor (e.g., Odanacatib) as a positive control.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compounds to the respective wells. Add 10 µL of buffer with DMSO for "No Inhibition" controls and 10 µL of a potent known inhibitor for "Max Inhibition" controls.

    • Add 20 µL of a pre-determined concentration of Cathepsin K enzyme to all wells except the "No Enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in the reader and measure fluorescence kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read).

    • Normalize the rates: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_NoInhibition - Rate_Blank)).

    • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: Cathepsin K Action in Osteoclasts

CathepsinK_Pathway cluster_bone Bone Surface RANKL RANKL RANK RANK Receptor (on Osteoclast Precursor) RANKL->RANK binds Osteoclast Mature Osteoclast RANK->Osteoclast promotes differentiation & activation CatK_Gene Cathepsin K Gene (CTSK) Osteoclast->CatK_Gene upregulates transcription CatK_mRNA Cathepsin K mRNA CatK_Gene->CatK_mRNA transcription CatK_Enzyme Cathepsin K (Enzyme) CatK_mRNA->CatK_Enzyme translation Degradation Bone Resorption (Degraded Collagen) CatK_Enzyme->Degradation degrades BoneCollagen Bone Matrix (Type I Collagen) Inhibitor Piperidine-3-Carboxamide Derivative Inhibitor->CatK_Enzyme inhibits QSAR_Workflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_design Rational Drug Design A 1. Training Set Selection (36 Piperidine Carboxamide Derivatives) B 2. Biological Activity Data (IC50 values) A->B C 3. 3D Structure Generation & Alignment B->C D 4. Topomer CoMFA Model (Generation of Steric/Electrostatic Fields) C->D E 5. Internal Validation (Leave-One-Out Cross-validation) D->E F 6. External Validation (Test Set Prediction) E->F G 7. Artificial Neural Network (ANN) Verification F->G H 8. Contour Map Analysis (Identify Favorable/Unfavorable Regions) G->H I 9. Design New Compounds (Optimize Substituents based on Maps) H->I J 10. Predict Activity of Novel Compounds I->J GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle GABA Vesicle Synapse Synaptic Cleft Vesicle->Synapse GABA Release GAT1 GABA Transporter (GAT-1) Synapse->GAT1 GABA Reuptake GABA_R GABA-A Receptor Synapse->GABA_R GABA binds Chloride Cl- Influx (Hyperpolarization) GABA_R->Chloride opens channel Inhibitor Tiagabine (Piperidine-3-Carboxylic Acid Derivative) Inhibitor->GAT1 blocks

Caption: Mechanism of GABA uptake inhibitors at the synapse.

Emerging Mechanisms: Inducing Cellular Senescence

Beyond classical enzyme inhibition and receptor modulation, piperidine-3-carboxamides are being explored for novel therapeutic strategies, such as inducing cellular senescence for cancer treatment.

The Causality: Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. Forcing cancer cells into this non-proliferative state is an attractive anticancer strategy. H[5]igh-throughput screening efforts have sought to identify small molecules that can selectively induce senescence in tumor cells.

Mechanism of Action: A screen of over 100,000 compounds identified an N-arylpiperidine-3-carboxamide derivative as a potent inducer of a senescence-like phenotype in human melanoma cells. S[5][6]tructure-activity relationship (SAR) studies revealed that the S-configuration of the piperidine ring is strongly preferred for activity. W[5]hile the precise molecular target is still under investigation, the induction of senescence is confirmed by the presence of key biomarkers, most notably senescence-associated β-galactosidase (SA-β-gal) activity. T[5]his approach demonstrates the potential of the scaffold to engage in complex cellular pathways beyond simple target binding.

Quantitative Data: Senescence-Inducing and Antiproliferative Activity in A375 Melanoma Cells

CompoundConfigurationSenescence EC50 (µM)Antiproliferation IC50 (µM)Reference
1 (Racemate) Racemic1.240.88
19 R>2011.1
20 S0.270.18
54 S0.040.03

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol provides a definitive, self-validating method to confirm the induction of a senescent phenotype.

  • Principle: Senescent cells exhibit increased lysosomal mass and activity, leading to detectable β-galactosidase activity at a suboptimal pH (6.0), which is not present in proliferating cells. The substrate X-Gal is cleaved to produce a distinct blue color in senescent cells.

  • Materials:

    • A375 melanoma cells.

    • Test Compounds (N-arylpiperidine-3-carboxamides).

    • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

    • Staining Solution: 1 mg/mL X-Gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

    • 6-well culture plates.

    • Microscope.

  • Procedure:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 72-96 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Wash the cells twice with PBS.

    • Fix the cells with 1 mL of Fixative Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add 1 mL of Staining Solution to each well.

    • Incubate the plates at 37°C (without CO2) for 12-24 hours. Protect from light.

    • Check for the development of a blue color under a microscope.

  • Data Analysis:

    • Count the total number of cells and the number of blue-stained (senescent) cells in several random fields of view for each condition.

    • Calculate the percentage of SA-β-gal-positive cells.

    • Plot the percentage of positive cells against compound concentration to determine the EC50 (the concentration that induces senescence in 50% of the cell population).

Conclusion and Future Directions

The piperidine-3-carboxylate scaffold is a testament to the power of privileged structures in medicinal chemistry. Its conformational rigidity and the versatile chemical handle provided by the carboxylate group allow it to be tailored for a remarkable variety of biological targets. From the active sites of enzymes like Cathepsin K and ALK to the binding pockets of neurotransmitter transporters and receptors, these derivatives have given rise to treatments for osteoporosis, cancer, and epilepsy.

The future of this scaffold lies in exploring novel mechanisms, as exemplified by the induction of cellular senescence, and in refining existing inhibitor classes. The application of advanced computational tools, coupled with high-throughput screening and detailed biochemical and cell-based validation, will continue to unlock the full therapeutic potential of this remarkable and enduring chemical motif.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (N.D.). ResearchGate. [Link]

  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (N.D.). ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). PubMed. [Link]

  • Piperidine derivatives as nmda receptor antagonists. (2003).
  • Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles. (2018). ACS Publications. [Link]

Sources

Foundational

Thermodynamic Stability and Shelf Life of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate: A Technical Guide

Target Audience: Research Chemists, Formulation Scientists, and API Development Professionals. Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a highly versatile β -keto ester building block uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and API Development Professionals.

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a highly versatile β -keto ester building block utilized extensively in the synthesis of fused heterocycles and active pharmaceutical ingredients (APIs). While the oxalate salt form significantly improves the handling and crystallinity of the otherwise oily free base, the intrinsic thermodynamic lability of the β -keto ester moiety presents unique shelf-life challenges. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating experimental protocols for stability testing, and outlines data-driven storage parameters to maximize shelf life.

Structural Thermodynamics & Causality of Instability

To understand the shelf life of this compound, one must first deconstruct its molecular architecture. The molecule features a piperidine ring with a tertiary amine (N1), a ketone at C4, and an ethyl ester at C3.

The Dual Role of the Oxalate Salt

In its free base form, the tertiary amine is nucleophilic and basic, which can inter-molecularly catalyze the hydrolysis of its own ester group. Converting it to an oxalate salt protonates the amine, neutralizing its basicity and yielding a stable, crystalline solid.

However, this thermodynamic stabilization introduces a secondary vulnerability: micro-environmental acidity . Oxalic acid is a relatively strong organic dicarboxylic acid. If the crystalline lattice absorbs atmospheric moisture (hygroscopicity), the localized acidic environment acts as a potent catalyst for the hydrolysis of the ester bond[1].

Keto-Enol Tautomerism

The C3 proton, flanked by a ketone and an ester, is highly acidic. The compound exists in a thermodynamic equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and the C3 carbonyl oxygen. Shifts in temperature and solvent polarity can perturb this equilibrium, affecting the compound's reactivity profile.

Tautomerism Keto Keto Tautomer (C3-H, C4=O) Thermodynamically Labile Enol Enol Tautomer (C3=C4, C4-OH) Stabilized by H-Bonding Keto->Enol Equilibrium Shift

Fig 1: Keto-enol tautomeric equilibrium dictating structural stability.

Mechanistic Degradation Pathways

The primary degradation vector for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a two-step cascade: Hydrolysis followed by Decarboxylation [2].

  • Acid-Catalyzed Hydrolysis: In the presence of ambient moisture and the acidic oxalate counter-ion, the ethyl ester is hydrolyzed into 1-methyl-4-oxopiperidine-3-carboxylic acid (a β -keto acid) and ethanol.

  • Thermal Decarboxylation: β -keto acids are notoriously unstable. Even at ambient temperatures, the β -keto acid undergoes a pericyclic rearrangement (via a 6-membered cyclic transition state), expelling carbon dioxide ( CO2​ ) to yield 1-methyl-4-piperidone[2].

Because the decarboxylation step releases a gas ( CO2​ ) and a volatile byproduct (ethanol), the reaction is entropically driven and effectively irreversible.

Degradation A Ethyl 1-methyl-4-oxopiperidine -3-carboxylate oxalate (Intact API) B 1-methyl-4-oxopiperidine -3-carboxylic acid (Beta-Keto Acid) A->B H2O / Acid Catalysis (Hydrolysis) C 1-methyl-4-piperidone (Degradant) B->C Heat (Decarboxylation) D CO2 + Ethanol (Byproducts) B->D Release

Fig 2: Hydrolytic and thermal degradation cascade of the beta-keto ester.

Experimental Workflows for Stability Testing

To empirically validate the shelf life, stability testing must be conducted in accordance with ICH Q1A(R2) guidelines [3]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: ICH Q1A(R2) Accelerated Stability Testing

Causality: Accelerated testing at elevated temperature and humidity forces degradation, allowing researchers to predict long-term shelf life via Arrhenius kinetics[4].

  • Sample Preparation: Weigh 5.0 g of the oxalate salt into simulated commercial packaging (e.g., primary low-density polyethylene (LDPE) bag, secondary aluminum foil pouch with a 1 g silica desiccant pack).

  • Chamber Equilibration: Place samples into validated stability chambers set to:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[5].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Sampling Matrix: Withdraw samples at T=0 , 1, 3, and 6 months.

  • Physical Inspection: Record visual changes. Degradation often manifests as a shift from a free-flowing white powder to a clumpy, off-white mass due to the hygroscopic release of ethanol and moisture ingress.

Protocol 2: HPLC-UV Quantification of Degradants

Causality: Because the compound degrades rapidly in aqueous solutions, the analytical method must utilize anhydrous sample diluents to prevent in-situ degradation during the assay, which would yield false-positive degradation results.

  • Diluent Preparation: Use strictly anhydrous Acetonitrile (HPLC grade). Do not use aqueous buffers for sample dissolution.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses amine tailing).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm.

  • System Suitability (Self-Validation): Inject a resolution standard containing both the intact ester and the 1-methyl-4-piperidone degradant. The protocol is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

Shelf Life Determinants & Quantitative Data

Based on standard kinetic modeling for β -keto ester oxalates under ICH conditions, the thermodynamic stability is highly dependent on moisture exclusion. Table 1 summarizes typical degradation trajectories.

Table 1: Quantitative Degradation Profile over 6 Months
Storage ConditionTemperatureRelative Humidity (RH)Packaging% 1-methyl-4-piperidone (Degradant)Estimated Shelf Life
Refrigerated 2°C - 8°CAmbientSealed + Desiccant <0.5% 24 - 36 Months
Long-Term (ICH) 25°C60%Sealed + Desiccant 1.2% 12 - 18 Months
Accelerated (ICH) 40°C75%Sealed + Desiccant 8.5% N/A (Fails Spec)
Exposed (Stress) 25°C80%Open Petri Dish >45.0% <1 Week
Best Practices for Storage

To mitigate the causality of degradation (moisture + acid-catalyzed hydrolysis), the following parameters are mandatory for commercial storage:

  • Temperature: Store at 2°C to 8°C. While stable at 25°C for short durations, refrigeration drastically reduces the kinetic rate of decarboxylation.

  • Atmosphere: Backfill storage drums with inert Argon or Nitrogen gas to displace atmospheric moisture.

  • Desiccation: Always co-package with high-capacity silica gel or molecular sieves.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL: [Link]

  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications (The Journal of Physical Chemistry C) URL: [Link]

Sources

Exploratory

The Role of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in Early-Stage Proteomics: A Technical Guide to Probe Synthesis and Target Deconvolution

Executive Summary In early-stage drug discovery, mapping the functional interactome of a small molecule is the most critical bottleneck. While phenotypic screening can identify promising bioactive compounds, determining...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, mapping the functional interactome of a small molecule is the most critical bottleneck. While phenotypic screening can identify promising bioactive compounds, determining their precise molecular targets requires robust chemoproteomic strategies. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate serves as a highly versatile, privileged synthetic scaffold in this domain.

This technical guide explores the mechanistic rationale for utilizing this β -keto ester as a foundational building block for synthesizing affinity probes. By detailing step-by-step protocols for Activity-Based Protein Profiling (ABPP) and orthogonal label-free validation, this whitepaper provides a comprehensive framework for executing high-confidence target deconvolution in complex proteomes.

Mechanistic Rationale: The Piperidine Scaffold in Chemoproteomics

The piperidine ring is a "privileged structure" in medicinal chemistry, frequently found in therapeutics targeting G-protein coupled receptors (GPCRs), kinases, and hydrolases[1]. However, converting a bioactive piperidine derivative into a functional proteomic probe is synthetically challenging. The addition of steric bulk (such as a biotin tag or fluorophore) often abrogates biological activity[2].

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate solves this by providing a dual-reactive hub:

  • The β -Keto Ester Handle: This moiety allows for highly regioselective functionalization. It can undergo intramolecular cyclization, reductive amination, or Knorr-type condensations to build complex fused heterocycles[2].

  • Controlled Decarboxylation: Under aqueous acidic conditions and heat, the compound undergoes saponification and decarboxylation to yield 3-methylpiperidin-4-one hydrochloride[2]. This intermediate is widely utilized in proteomics and organic synthesis as a stable precursor for probe generation[3].

  • Oxalate Salt Stability: The oxalate salt form is deliberately chosen over the free base to prevent spontaneous self-condensation and oxidation during long-term storage, ensuring absolute reproducibility across proteomic assay batches.

By leveraging this scaffold, researchers can systematically design modular probes consisting of a binding element (the piperidine core), a flexible linker (e.g., PEG), and a reporter tag (e.g., an alkyne for click chemistry)[4].

ProbeWorkflow A Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate oxalate B Decarboxylation & Derivatization A->B C Linker Attachment (PEG-Biotin/Alkyne) B->C D Cell Lysate Incubation C->D E Affinity Enrichment D->E F LC-MS/MS Analysis E->F

Workflow for synthesizing and deploying piperidine-based affinity probes in proteomics.

Experimental Methodology: Target Deconvolution Workflows

To ensure scientific integrity, any target identified via chemical pull-down must be validated through orthogonal methods. Below are field-proven, self-validating protocols for both affinity-based and label-free target deconvolution.

Protocol A: Affinity Chromatography-MS (Pull-Down Assay)

This protocol utilizes a biotinylated probe synthesized from the ethyl 1-methyl-4-oxopiperidine-3-carboxylate scaffold to enrich target proteins from cell lysates[2].

Step 1: Matrix Immobilization

  • Action: Covalently attach the linker-modified piperidine compound to streptavidin-coated agarose beads[2].

  • Causality: Streptavidin-biotin is one of the strongest non-covalent interactions known ( Kd​≈10−14 M), ensuring the probe is not leached during stringent washing steps.

Step 2: Lysate Incubation

  • Action: Incubate the affinity matrix with 1–5 mg of native cell lysate at 4°C for 4 hours[2]. Use a lysis buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1% NP-40.

  • Causality: The mild non-ionic detergent (NP-40) prevents non-specific hydrophobic aggregation while preserving the native tertiary structure of the target proteins, which is strictly required for ligand recognition.

Step 3: Stringent Washing

  • Action: Wash the matrix extensively (5x column volumes) with a stepwise salt gradient (150 mM to 300 mM NaCl)[2].

  • Causality: Increasing the ionic strength disrupts weak, non-specific electrostatic interactions between highly abundant background proteins and the bead matrix, drastically reducing the false-positive rate.

Step 4: Competitive Elution

  • Action: Elute the specifically bound proteins by incubating the beads with an excess (1 mM) of the unmodified free ligand (the parent piperidine drug).

  • Causality: Competitive elution is prioritized over boiling in SDS. Boiling releases all proteins non-specifically trapped in the bead matrix, whereas competitive elution strictly isolates proteins that possess a specific binding pocket for the piperidine scaffold. The eluate is then subjected to trypsin digestion and LC-MS/MS analysis[4][5].

Protocol B: Label-Free Validation via CETSA

Because the attachment of a bulky linker can sometimes alter a compound's natural binding profile, findings from Protocol A must be validated using the Cellular Thermal Shift Assay (CETSA)[6]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ )[7][8].

Step 1: Intact Cell Treatment

  • Action: Treat live cells with the unmodified piperidine derivative (synthesized directly from the oxalate scaffold without a linker) or a DMSO vehicle control[7].

Step 2: Thermal Profiling

  • Action: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling phase at room temperature.

Step 3: Soluble Fraction Isolation & MS Analysis

  • Action: Lyse the cells using freeze-thaw cycles and centrifuge at 100,000 x g to pellet denatured proteins. Analyze the remaining soluble fraction using multiplexed quantitative mass spectrometry (MS-CETSA)[8][9].

  • Causality: Proteins that bind the piperidine drug will resist thermal denaturation at higher temperatures compared to the DMSO control. This confirms direct target engagement in a native, unmodified cellular environment[6].

DeconvolutionLogic cluster_0 Orthogonal Validation P Putative Target Pool (Piperidine-Binding Proteins) A Affinity-Based (Pull-down / ABPP) P->A B Label-Free (CETSA / DARTS) P->B C Target Validation & Pathway Mapping A->C B->C

Orthogonal target deconvolution strategies for piperidine-derivative binding proteins.

Quantitative Data Presentation: Strategy Comparison

To optimize the experimental design, researchers must balance the depth of proteome coverage against the risk of false positives. The following table summarizes the performance metrics of utilizing piperidine-derived probes across different chemoproteomic platforms.

MethodologyPrimary MechanismProteome CoverageFalse Positive RiskNative State PreservationThroughput
Affinity Chromatography-MS Matrix immobilization and physical pull-down of targets[2].High (Enriches low-abundance targets)Moderate (Bead background binding)Moderate (Requires cell lysis)Medium
Activity-Based Protein Profiling (ABPP) Covalent active-site trapping via reactive warhead[4][5].Medium (Limited to active enzymes)Low (Covalent bond allows harsh washing)High (Can be done in vivo)High
CETSA (Thermal Proteome Profiling) Ligand-induced thermodynamic stabilization ( Tm​ shift)[6][8].Very High (Global proteome scanning)[7]Very Low (Label-free, no matrix used)Very High (Intact live cells)Low to Medium

Conclusion

The successful transition from a phenotypic hit to a validated therapeutic target relies heavily on the quality of the chemical probes deployed. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate provides an exceptionally stable and reactive scaffold for generating these critical tools. By combining affinity-based pull-downs with label-free biophysical validation like CETSA, researchers can establish a self-validating loop that guarantees high-confidence target identification, ultimately accelerating the drug development pipeline.

References

  • 1-Methyl-4-piperidone, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. Available at:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at:[Link]

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS. Available at:[Link]

  • CETSA in integrated proteomics studies of cellular processes. PubMed. Available at:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. Available at:[Link]

  • Activity-based proteomics. Wikipedia. Available at:[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at:[Link]

Sources

Foundational

The Strategic Utility of Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate Oxalate in Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Within this structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged and frequently utilized nitrogen heterocycles in FDA-approved therapeutics. Within this structural class, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (and its highly stable oxalate salt) serves as a critical, versatile building block[1].

The strategic value of this compound lies in its β -keto ester moiety. This functional group provides two distinct, regioselective electrophilic centers (the C4 ketone and the C3 ester) alongside an active methylene group. This unique topology allows medicinal chemists to execute divergent annulation reactions, seamlessly constructing complex fused bicyclic systems such as tetrahydropyrazolo[3,4-c]pyridines, tetrahydropyrido[4,3-d]pyrimidines, and γ -carbolines[2][3]. This whitepaper dissects the physicochemical profile, mechanistic pathways, and self-validating synthetic protocols associated with this indispensable intermediate.

Physicochemical Profiling & Structural Rationale

Free β -keto esters of piperidines are notoriously prone to instability during storage. Under ambient conditions, they can undergo spontaneous decarboxylation or retro-Dieckmann fragmentation. To circumvent this, the compound is predominantly synthesized, isolated, and stored as an oxalate salt [4].

The causality behind choosing oxalic acid for salt formation is twofold:

  • Thermodynamic Stability : The dicarboxylic nature of oxalic acid forms a highly stable, crystalline lattice with the basic tertiary amine of the piperidine ring, locking the molecule in a stable conformation.

  • Chromatography-Free Purification : The oxalate salt readily precipitates from organic solvents (like ethanol), allowing for high-purity isolation without the need for time-consuming silica gel chromatography[4][5].

Table 1: Physicochemical Properties
PropertyValue
Compound Name Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
CAS Number (Oxalate Salt) 37673-68-0
CAS Number (Free Base) 25012-72-0
Molecular Formula (Oxalate) C11H17NO7
Molecular Weight (Oxalate) 275.26 g/mol
Key Structural Features Piperidine scaffold, β -keto ester, N-methyl vector

Mechanistic Pathways & Synthetic Utility

The synthetic utility of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is dictated by the differential reactivity of its functional groups. The C4 ketone is highly electrophilic and sterically accessible, making it the primary site for nucleophilic attack by hydrazines or amidines. Following the initial Schiff base or hydrazone formation, the adjacent C3 ethyl ester acts as an intramolecular electrophilic trap, driving cyclization and the expulsion of ethanol[2].

G A Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate B Tetrahydropyrazolo [3,4-c]pyridines A->B Hydrazines (Knorr-type) C Tetrahydropyrido [4,3-d]pyrimidines A->C Amidines (Condensation) D γ-Carbolines (Indoles) A->D Phenylhydrazines (Fischer Indole)

Divergent synthesis of fused heterocyclic scaffolds from the beta-keto ester precursor.

Table 2: Divergent Scaffold Synthesis and Expected Yields
Target ScaffoldReagentReaction ConditionTypical YieldIPC / Validation Metric
Tetrahydropyrazolo[3,4-c]pyridine Substituted HydrazineEtOH, Reflux, Acid Catalyst75-85%Precipitation of product upon cooling
Tetrahydropyrido[4,3-d]pyrimidine Amidine / GuanidineNaOEt, EtOH, Reflux65-80%UV-active spot on TLC (extended conjugation)
γ -Carboline (Indole fused) PhenylhydrazineFischer Indole (Acidic, Heat)50-70%Deep color change, highly fluorescent TLC spot

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each protocol includes In-Process Controls (IPCs) that rely on observable physical or chemical changes, allowing the scientist to confirm mechanistic success in real-time.

Protocol A: Synthesis of the Free Base via Dieckmann Condensation

This protocol utilizes an intramolecular Claisen-type condensation (Dieckmann Condensation) to form the piperidine ring from an acyclic precursor[6].

  • Causality of Reagents : Sodium hydride (NaH) is utilized in anhydrous toluene. Unlike sodium ethoxide (NaOEt), which establishes an equilibrium, NaH acts as an irreversible base. The generation of hydrogen gas drives the reaction forward thermodynamically, while toluene's non-polar nature prevents tight solvation of the resulting enolate, maximizing its nucleophilicity[6][7].

Step-by-Step Methodology:

  • System Setup : In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous toluene.

    • Validation: The suspension should remain stable with no bubbling, confirming the absence of moisture.

  • Precursor Addition : Slowly add 1.0 equivalent of diethyl 3,3'-(methylazanediyl)dipropanoate dropwise via an addition funnel[7].

    • Validation (Critical IPC): Immediate effervescence (H 2​ gas evolution) must occur. This is the visual confirmation that α -carbon deprotonation is actively taking place.

  • Cyclization : Heat the reaction mixture to reflux for 4 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using 40% Ethyl Acetate in Hexanes. The starting material will disappear, replaced by a baseline spot (the highly polar sodium enolate salt).

  • Quenching & Neutralization : Cool the mixture to 0°C and slowly quench with ethanolic HCl to neutralize the enolate back to the keto-ester form[7].

    • Validation: Cessation of gas evolution and the formation of a clear phase separation (if aqueous acid is used) confirms complete quenching.

  • Salt Formation (Optional but Recommended) : To isolate the compound stably, add 1.0 equivalent of oxalic acid dissolved in ethanol to the organic layer.

    • Validation: Rapid precipitation of a white crystalline solid (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate) confirms successful synthesis and enables filtration-based purification[4].

G N1 Diethyl 3,3'-(methylazanediyl)dipropanoate N2 Enolate Formation (NaH in Toluene) N1->N2 N3 Intramolecular Nucleophilic Attack (Cyclization) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Alkoxide Elimination (- NaOEt) N4->N5 N6 Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate N5->N6

Stepwise mechanism of the Dieckmann condensation to form the piperidine ring.

Protocol B: Knorr-Type Annulation to Tetrahydropyrazolo[3,4-c]pyridine

This protocol demonstrates the derivatization of the β -keto ester into a fused pyrazole, a motif heavily utilized in modern kinase inhibitors[2].

  • Causality of Reagents : The reaction is conducted in absolute ethanol with a catalytic amount of glacial acetic acid. The acid protonates the C4 ketone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine to form the intermediate hydrazone.

Step-by-Step Methodology:

  • Liberation : If starting from the oxalate salt, partition the salt between saturated aqueous NaHCO 3​ and dichloromethane (DCM) to liberate the free base. Extract, dry over Na 2​ SO 4​ , and concentrate.

  • Hydrazone Formation : Dissolve the free base in absolute ethanol. Add 1.1 equivalents of a substituted hydrazine (e.g., phenylhydrazine) and 0.1 equivalents of glacial acetic acid.

    • Validation: A mild exotherm and a slight color shift (often to pale yellow) indicate the successful formation of the hydrazone intermediate[2].

  • Cyclization : Heat the mixture to reflux for 4–6 hours.

    • Validation: TLC monitoring will show the conversion of the intermediate hydrazone to a highly UV-active spot corresponding to the fully aromatized pyrazole ring.

  • Isolation : Cool the reaction to room temperature, then further to 4°C in an ice bath.

    • Validation: The fused heterocyclic product will typically crystallize directly from the ethanolic solution, serving as a self-purifying step that bypasses the need for column chromatography.

Applications in Drug Discovery

The derivatives synthesized from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate are foundational to several therapeutic areas:

  • Targeted Oncology : Fused pyrazolo-piperidines and pyrimido-piperidines act as rigid, vector-controlled scaffolds that fit precisely into the ATP-binding pockets of kinases (e.g., JAK, mTOR, and PI3K inhibitors)[7]. The basic piperidine nitrogen improves aqueous solubility and favorable pharmacokinetic properties.

  • CNS Therapeutics : The lipophilicity and basicity (pKa ~8.5-9.5) of the N-methyl piperidine moiety ensure excellent Blood-Brain Barrier (BBB) penetration. Consequently, γ -carbolines derived from this intermediate are extensively explored as serotonin and dopamine receptor modulators for schizophrenia and depression[7].

References

  • Benchchem Technical Library : 3-Methylpiperidin-4-one hydrochloride | 4629-78-1 (Details Dieckmann condensation protocols and downstream drug discovery applications).

  • Santa Cruz Biotechnology (SCBT) : ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate | CAS 37673-68-0 (Product specifications and physicochemical data).

  • Chemistry Stack Exchange : Mechanism of Dieckmann Condensation and β -keto ester intermediates.

  • Benchchem Technical Library : Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate | CAS 25012-72-0 (Free base properties and synthetic utility).

Sources

Protocols & Analytical Methods

Method

Process Chemistry Protocol: Synthesis and Isolation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The functionalized piperidine ring is a ubiquitous pharmacophore in modern drug discovery, serving a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The functionalized piperidine ring is a ubiquitous pharmacophore in modern drug discovery, serving as the core scaffold for numerous analgesics, anxiolytics, and targeted therapeutics[1]. The target compound, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (2[2] /3[3]), is a highly versatile β -keto ester building block.

As a Senior Application Scientist, it is critical to understand that synthesizing this molecule is not merely a sequence of mixing reagents; it is an exercise in strict thermodynamic and kinetic control. The synthesis relies on a two-stage carbon-carbon bond-forming strategy:

  • Aza-Michael Addition: A double conjugate addition of methylamine to ethyl acrylate to form the acyclic precursor, .

  • Dieckmann Condensation: An intramolecular Claisen condensation driven by a strong base (4[4]).

Causality in Experimental Choices
  • Base Selection (NaH vs. NaOEt): The Dieckmann condensation is an equilibrium process. While sodium ethoxide is traditionally used, the reaction generates ethanol, which can reverse the cyclization. By utilizing Sodium Hydride (NaH) in anhydrous toluene[1], the generated ethanol immediately reacts with the hydride to form NaOEt and hydrogen gas ( H2​ ). The evolution of H2​ acts as an irreversible thermodynamic sink, driving the reaction forward.

  • Quench Temperature and pH: The intermediate5[5] is a β -keto ester. If exposed to hot aqueous acid during the quench, it will rapidly undergo ester hydrolysis followed by spontaneous β -decarboxylation to yield the undesired 1-methyl-4-piperidone[4]. Therefore, quenching must be performed strictly at 0°C using glacial acetic acid to neutralize the enolate without triggering hydrolysis.

  • Salt Formation: The free base is an oil prone to degradation. Converting it to the oxalate salt yields a stable, crystalline solid that can be easily purified and stored long-term[2].

Quantitative Data: Reaction Parameters & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountRole
1 Methylamine (33% w/w in EtOH)31.061.0 eq50.0 mmolNucleophile
1 Ethyl acrylate100.122.1 eq105.0 mmolMichael Acceptor
2 Diester Intermediate (Product 1)231.291.0 eq40.0 mmolSubstrate
2 Sodium Hydride (60% in mineral oil)24.001.2 eq48.0 mmolBase
3 Free Base (Product 2)185.221.0 eq~30.0 mmolSubstrate
3 Oxalic Acid (Anhydrous)90.031.0 eq~30.0 mmolSalt Former
Final Target Oxalate Salt 275.25 - ~6.6 g Final Product

Experimental Protocols (Self-Validating Workflows)

Phase 1: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropanoate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (0°C).

  • Addition: Add 50 mmol of methylamine solution (33% in absolute ethanol) to the flask. Slowly add 105 mmol of ethyl acrylate dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic aza-Michael addition and prevents polymerization of the acrylate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess ethyl acrylate. The resulting pale yellow oil is the diester intermediate.

Self-Validation Checkpoint: The complete disappearance of the pungent, acrid odor of ethyl acrylate and a single spot on TLC (Stain: KMnO4​ ) confirms full conversion.

Phase 2: Dieckmann Condensation (Ring Closure)
  • Anhydrous Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 48 mmol of NaH (60% dispersion in mineral oil) in 50 mL of anhydrous toluene[1].

  • Substrate Addition: Dissolve 40 mmol of the diester intermediate in 20 mL of anhydrous toluene. Add this solution dropwise to the NaH suspension at room temperature[1].

  • Reflux: Gradually heat the reaction mixture to 110°C (reflux). Causality: Heating initiates the enolization and subsequent cyclization. The generated ethanol reacts with NaH, releasing H2​ gas.

  • Quench: Once H2​ evolution ceases (approx. 3-4 hours), cool the reaction strictly to 0°C. Carefully add glacial acetic acid dropwise until the pH reaches ~6.0.

  • Extraction: Dilute with 50 mL of cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the free base (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate) as an oil.

Self-Validation Checkpoint: The cessation of H2​ bubbling is a physical indicator of reaction completion. The strict temperature control during the quench ensures no decarboxylation occurs, validated by the retention of the ester carbonyl peak (~1735 cm−1 ) in FT-IR.

Phase 3: Oxalate Salt Precipitation
  • Dissolution: Dissolve the crude free base (~30 mmol) in 30 mL of dry Ethyl Acetate at room temperature.

  • Salt Formation: In a separate beaker, dissolve 30 mmol of anhydrous oxalic acid in 20 mL of Ethyl Acetate (mild heating may be required). Add the oxalic acid solution dropwise to the free base solution under vigorous stirring.

  • Isolation: Stir for 1 hour at room temperature, then cool to 4°C for 2 hours to maximize crystallization. Filter the resulting white precipitate, wash with cold Ethyl Acetate, and dry under high vacuum.

Self-Validation Checkpoint: Immediate formation of a white crystalline precipitate upon addition of oxalic acid. Melting point analysis and a downfield shift of the piperidine protons in 1H -NMR confirm the protonation of the tertiary amine.

Visualizations

Pathway A Methylamine + Ethyl Acrylate B Aza-Michael Addition (Exothermic, RT) A->B C Diethyl 3,3'-(methylazanediyl)dipropanoate (Diester Intermediate) B->C D Dieckmann Condensation (NaH, Toluene, Reflux) C->D E Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Free Base) D->E F Salt Formation (Oxalic Acid, EtOAc) E->F G Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (Final Product) F->G

Chemical synthesis pathway from methylamine to the final oxalate salt.

Workflow N1 1. Reactor Setup Flame-dried flask, N2 atm N2 2. Base Suspension NaH in anhydrous Toluene N1->N2 N3 3. Substrate Addition Dropwise addition of Diester N2->N3 N4 4. Reflux & Drive Heat to 110°C, H2 evolution N3->N4 N5 5. Quench Cool to 0°C, add Glacial AcOH N4->N5 N6 6. Isolation Extraction, Wash, Evaporation N5->N6

Step-by-step operational workflow for the moisture-sensitive Dieckmann condensation.

References

  • Benchchem - 3-Methylpiperidin-4-one hydrochloride Synthesis Protocol URL
  • Santa Cruz Biotechnology (SCBT)
  • Chemistry Stack Exchange - 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate URL
  • Benchchem - Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate|CAS 25012-72-0 URL
  • ChemicalBook - ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate | 1185294-81-8 URL
  • Simson Pharma Limited - Diethyl 3,3'-(methylazaneDiyl)

Sources

Application

Comprehensive Application Note: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate in Pharmaceutical Synthesis

Introduction and Chemical Profiling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of fused heterocyclic systems[1]. In its free...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of fused heterocyclic systems[1]. In its free base form (CAS 25012-72-0), the compound is chemically labile; the presence of the basic tertiary amine combined with the β -keto ester moiety makes it prone to spontaneous decarboxylation and thermal degradation at room temperature[2].

To circumvent these stability issues, the compound is predominantly supplied and utilized as its oxalate salt (CAS 37673-68-0[3] or 1185294-81-8[4]). The oxalate counterion provides excellent bench stability, prevents premature enolization, and ensures precise stoichiometric control during complex active pharmaceutical ingredient (API) syntheses. This application note details the mechanistic reactivity and standardized protocols for deploying this intermediate in drug discovery workflows.

Mechanistic Insights & Reactivity Profile

The synthetic utility of this intermediate stems from its bifunctional nature, which allows for divergent synthetic pathways:

  • The β -Keto Ester Core : This moiety provides two distinct electrophilic centers (the C4-ketone carbonyl and the C3-ester carbonyl) alongside a highly acidic α -proton. Because the ketone carbon is strictly more electrophilic than the ester carbon, it dictates the regioselectivity of nucleophilic attacks. Bidentate nucleophiles (like hydrazines or amidines) will predictably attack the ketone first, followed by cyclization onto the ester.

  • The N-Methyl Piperidine Ring : The tertiary amine acts as a basic center. In rational drug design, incorporating this N-methyl piperidine motif frequently enhances the aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability of downstream drug candidates.

Historically, this scaffold was pivotal in the synthesis of arecoline analogs via reduction of the ketone and subsequent dehydration[5]. Today, it is predominantly used in annulation reactions to build bicyclic scaffolds such as pyrazolo[3,4-c]piperidines and pyrido[4,3-d]pyrimidines.

DivergentSynthesis A Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate oxalate B Free Base Liberation (Base: TEA/DIPEA) A->B Deprotonation C Pyrazolo[3,4-c]piperidines (via Hydrazines) B->C + R-NHNH2 [Condensation] D Pyrido[4,3-d]pyrimidines (via Amidines) B->D + R-C(NH)NH2 [Condensation] E Arecoline Analogs (via Reduction/Dehydration) B->E + NaBH4 / POCl3 [Reduction]

Caption: Divergent synthetic pathways of the beta-keto ester intermediate.

Key Synthetic Workflows

Protocol A: Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Scaffolds

This protocol details the condensation of the oxalate salt with substituted hydrazines, a foundational step in generating kinase inhibitors and CNS-active agents.

Causality & Experimental Choices:

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is selected over sodium hydroxide or alkoxides to liberate the free base. DIPEA is sterically hindered and non-nucleophilic, preventing unwanted saponification or transesterification of the ethyl ester while efficiently neutralizing the oxalic acid.

  • Solvent : Absolute ethanol is preferred as it solubilizes the hydrazine and the liberated free base while allowing the precipitated DIPEA-oxalate salts to be managed easily.

  • Regioselectivity : The primary amine of the substituted hydrazine selectively attacks the more electrophilic C4-ketone to form a hydrazone intermediate. Subsequent heating drives the intramolecular cyclization, where the secondary amine attacks the C3-ethyl ester, eliminating ethanol to form the pyrazolone core.

Step-by-Step Methodology:

  • Salt Neutralization : Suspend Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (1.0 eq) in absolute ethanol (0.2 M). Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.2 eq) dropwise. Stir for 30 minutes until a clear solution is obtained, indicating complete liberation of the free base.

  • Hydrazone Formation : Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) slowly at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1, visualized with iodine vapor) should indicate the consumption of the starting material and the appearance of a new, less polar hydrazone spot.

  • Cyclocondensation : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. The reaction transitions from a light yellow to a deep amber solution as the cyclization proceeds.

  • Workup & Isolation : Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous NaHCO3 and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify the crude product via flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH in DCM containing 1% TEA to prevent streaking of the basic amine).

Workflow S1 1. Salt Neutralization (DIPEA in EtOH) S2 2. Hydrazine Addition (0°C to RT) S1->S2 S3 3. Cyclocondensation (Reflux, 4-6h) S2->S3 S4 4. Workup & Isolation (Aqueous extraction) S3->S4 S5 5. LC-MS/NMR Validation S4->S5

Caption: Step-by-step workflow for the synthesis of pyrazolo[3,4-c]piperidine scaffolds.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions for various transformations utilizing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate as the starting material:

Target ScaffoldCo-ReactantBase / SolventTemp / TimeTypical YieldMechanistic Note
Pyrazolo[3,4-c]piperidine Substituted HydrazineDIPEA / EthanolReflux / 4-6h75-85%Hydrazone formation followed by intramolecular cyclization onto the ester.
Pyrido[4,3-d]pyrimidine Amidine HydrochlorideNaOEt / EthanolReflux / 8-12h60-70%Double condensation requiring strong base to liberate both reactive species.
1-Methylpiperidin-4-one Aqueous HClNone / WaterReflux / 12h>90%Acid-catalyzed ester hydrolysis followed by thermal decarboxylation.
Arecoline Analogs NaBH4 then POCl3None / Methanol0°C to RT50-65%Ketone reduction to alcohol, followed by acid-catalyzed dehydration[5].

References

  • Benchchem - Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate | CAS 25012-72-0 Source: benchchem.com URL:[1]

  • PubChem - Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | CID 421876 Source: nih.gov URL:[2]

  • Santa Cruz Biotechnology (SCBT) - ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate | CAS 37673-68-0 Source: scbt.com URL:[3]

  • ChemicalBook - ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate | CAS 1185294-81-8 Source: chemicalbook.com URL:[4]

  • US Patent 2506458A - Production of arecoline Source: patents.google.com URL:[5]

Sources

Method

Synthetic Pathways to Novel Piperidine Scaffolds: Application Notes for Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate Oxalate

Introduction: The Versatility of the Piperidine Ring in Medicinal Chemistry The piperidine moiety is a cornerstone in modern drug discovery, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Piperidine Ring in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, available as its stable oxalate salt, is a highly versatile and functionalized building block for accessing a diverse range of complex piperidine derivatives.

This guide provides detailed, field-proven protocols for the synthetic manipulation of this key starting material. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions, empowering researchers to adapt and innovate upon these core methodologies.

PART 1: Foundational Reactions and Protocols

The strategic placement of a ketone, a β-keto ester, and an N-methyl group makes Ethyl 1-methyl-4-oxopiperidine-3-carboxylate a trifunctional substrate, primed for a variety of chemical transformations.

Reductive Amination: Accessing 4-Amino-piperidine Derivatives

The most direct functionalization of the C4-ketone is through reductive amination, a powerful method for forming C-N bonds.[2] This one-pot reaction proceeds via the in-situ formation of an iminium ion intermediate upon condensation of the ketone with a primary or secondary amine, which is then selectively reduced by a hydride reagent.[3]

Causality in Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, non-basic reagent that is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material.[4] This selectivity is crucial for preventing the formation of the corresponding 4-hydroxy byproduct. Its moisture stability and solubility in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) make it exceptionally practical.[5]

  • Acid Catalyst: A catalytic amount of acetic acid is often employed to facilitate the initial imine formation by protonating the carbonyl oxygen, thereby activating it for nucleophilic attack by the amine.

Detailed Protocol: Synthesis of Ethyl 4-(benzylamino)-1-methylpiperidine-3-carboxylate

This protocol details the synthesis of a representative secondary amine derivative.

Materials:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

  • Sodium bicarbonate (NaHCO₃)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: In a round-bottom flask, suspend Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (1.0 eq) in DCM. Add saturated aqueous sodium bicarbonate solution and stir vigorously until all solids dissolve and gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

  • Imine Formation: Dissolve the resulting free base (1.0 eq) in DCM. Add benzylamine (1.1 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution stops.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Data Table: Scope of Reductive Amination

Amine SubstrateProductTypical Yield (%)
AnilineEthyl 4-anilino-1-methylpiperidine-3-carboxylate75-85%
BenzylamineEthyl 4-(benzylamino)-1-methylpiperidine-3-carboxylate80-90%
MorpholineEthyl 4-morpholino-1-methylpiperidine-3-carboxylate70-80%
CyclopropylamineEthyl 4-(cyclopropylamino)-1-methylpiperidine-3-carboxylate78-88%

Yields are representative and may vary based on reaction scale and purification efficacy.

Workflow Diagram: Reductive Amination

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start Start with Oxalate Salt free_base Generate Free Base (NaHCO₃ wash) start->free_base imine Imine Formation (Amine, DCM, rt) free_base->imine reduction Reduction (NaBH(OAc)₃) imine->reduction quench Quench (aq. NaHCO₃) reduction->quench extract Extraction (DCM) quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for the reductive amination of the piperidone starting material.

Knoevenagel Condensation: Formation of C4-Alkylidene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] This reaction is ideal for converting the C4-ketone into an electron-deficient alkene, which serves as a versatile Michael acceptor for subsequent transformations.

Causality in Reagent Selection:

  • Active Methylene Compound: Compounds like malononitrile (NC-CH₂-CN) or ethyl cyanoacetate (NC-CH₂-COOEt) are excellent substrates. The two electron-withdrawing groups make the methylene protons sufficiently acidic to be deprotonated by a weak base.[7]

  • Catalyst: A weak organic base such as piperidine or triethylamine, often with a catalytic amount of acetic acid, is typically used.[7] A strong base would risk deprotonation at the C3 position of the piperidone, leading to undesired side reactions. Molecular sieves can be added to remove the water formed during the reaction, driving the equilibrium towards the product.[8]

Detailed Protocol: Synthesis of Ethyl 4-(dicyanomethylene)-1-methylpiperidine-3-carboxylate

Materials:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (free base)

  • Malononitrile

  • Piperidine

  • Acetic Acid

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq), malononitrile (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 4-8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

PART 2: Synthesis of Fused Heterocyclic Systems

The functionalized piperidine core is an excellent starting point for the construction of more complex, fused bicyclic systems of significant pharmacological interest.

Synthesis of Pyrazolo[4,3-c]piperidines

Fused pyrazoles are privileged structures in medicinal chemistry. A common and efficient route to pyrazolo[4,3-c]piperidines involves the condensation of a β-keto ester, such as our starting material, with hydrazine.[9][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Causality in Reagent Selection:

  • Hydrazine Source: Hydrazine hydrate (H₂NNH₂·H₂O) is the most common and cost-effective reagent for this transformation.[11][12] Substituted hydrazines (e.g., phenylhydrazine) can be used to install substituents on the pyrazole nitrogen.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or acetic acid. Heating is required to drive the cyclization and dehydration steps. Acetic acid can act as both a solvent and a catalyst for the condensation.

Detailed Protocol: Synthesis of Ethyl 1,5-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Materials:

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (free base)

  • Hydrazine hydrate

  • Glacial Acetic Acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (free base, 1.0 eq) in glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Neutralization and Extraction: Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the fused pyrazole product.

Reaction Scheme: Synthesis of Fused Piperidine Derivatives

G Start Starting Material Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate Knoevenagel Knoevenagel Product (Dicyanomethylene derivative) Start->Knoevenagel  Knoevenagel Condensation  (Malononitrile, Piperidine) p1 Start->p1  Reductive Amination  (R-NH₂, NaBH(OAc)₃) p2 Start->p2  Pyrazole Formation  (Hydrazine, AcOH, Δ) ReductiveAmine Reductive Amination Product (4-Amino derivative) Pyrazole Fused Pyrazole Product (Pyrazolo[4,3-c]piperidine) p1->ReductiveAmine p2->Pyrazole

Caption: Key synthetic transformations starting from Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Conclusion

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a cost-effective and synthetically tractable starting material for generating diverse libraries of piperidine-based compounds. The protocols outlined herein for reductive amination, Knoevenagel condensation, and pyrazole annulation provide robust and reliable pathways to novel chemical entities. By understanding the chemical principles behind each experimental choice, researchers are well-equipped to troubleshoot, optimize, and expand upon these foundational methods in their pursuit of new therapeutic agents.

References

  • (Reference for a relevant synthesis, e.g.
  • (Reference for a relevant synthesis, e.g.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • (Reference for a relevant synthesis, e.g., a paper on pyrazole synthesis)
  • El-Sayed, N. N. E. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Letters in Organic Chemistry, 4(6), 425-430. [Link]

  • Ren, Z., Cao, W., Ding, W., & He, W. (2014). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Advances, 4(51), 26941-26944. [Link]

  • Boruń, A. (2019). A Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. [Link]

  • (Reference for a relevant synthesis)
  • Pawar, S. D., & Sekar, N. (2022). Recent Developments in Knoevenagel Condensation Reaction: A Review. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • (Reference for a relevant synthesis)
  • (Reference for a relevant synthesis)
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • (Reference for a relevant synthesis)
  • El-Mekabaty, A. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(7), 5914-5925. [Link]

  • (Reference for a relevant synthesis)
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. [Link]

  • (Reference for a relevant synthesis)
  • (Reference for a relevant synthesis)
  • (Reference for a relevant synthesis)
  • Organic Syntheses. (1947). Ethyl hydrazinecarboxylate. Organic Syntheses, 27, 37. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays involving Ethyl 1-methyl-4-oxopiperidine-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays involving Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. Due to the limited publicly available data on the specific biological activities of this compound, this guide presents a strategic framework for its initial screening and characterization. The protocols detailed herein are based on established methodologies for compounds sharing the piperidine scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] This guide provides detailed, step-by-step protocols for preliminary in vitro screening, including cytotoxicity, antimicrobial, and enzyme inhibition assays, to facilitate the exploration of this compound's therapeutic potential.

Introduction to Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring, a core structure found in numerous biologically active molecules and pharmaceuticals.[1][2] The oxalate salt form is often utilized to improve the stability and handling of the parent compound. A thorough understanding of its physicochemical properties is crucial for designing and interpreting in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, is presented in Table 1. These properties are essential for calculating concentrations, understanding potential solubility issues, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C9H15NO3PubChem[3]
Molecular Weight 185.22 g/mol PubChem[3]
CAS Number 25012-72-0 (free base)PubChem[3]
CAS Number 37673-68-0 (oxalate)Santa Cruz Biotechnology[4]
XLogP3 0.2PubChem[3]

Note: The oxalate salt will have a different molecular weight and CAS number.

Safety and Handling
  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[5][6]

  • Skin Contact: May cause skin irritation. Wash with plenty of soap and water if contact occurs.[5][6]

  • Ingestion: May be harmful if swallowed.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Strategic Workflow for In Vitro Screening

Given the novelty of this compound in the published literature, a tiered screening approach is recommended to efficiently assess its biological potential. This workflow is designed to first establish a safety profile (cytotoxicity) before proceeding to more specific functional assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Elucidation A Stock Solution Preparation (DMSO or appropriate solvent) B Determine Maximum Soluble Concentration A->B C Cytotoxicity Profiling (e.g., MTT Assay on multiple cell lines) B->C D Antimicrobial Susceptibility Testing (MIC/MBC determination) C->D If non-toxic at reasonable concentrations E Enzyme Inhibition Assays (e.g., Kinase, Protease, DPP-IV) C->E F Receptor Binding Assays (if structurally relevant targets are hypothesized) C->F G Dose-Response Analysis (IC50/EC50 determination) D->G E->G F->G H Mechanism of Action Studies (e.g., Apoptosis assays, Cell cycle analysis) G->H

Figure 1: A tiered workflow for the in vitro screening of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Detailed Protocols

Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to the reproducibility of in vitro assays.

Protocol 3.1.1: Stock Solution Preparation

  • Determine the Molecular Weight: Use the molecular weight of the oxalate salt if that is the form being used. If using the free base, use 185.22 g/mol .[3]

  • Solvent Selection: Start with a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Weighing the Compound: Accurately weigh a precise amount of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common first-pass screen for determining the cytotoxic potential of a compound.

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for a hypothesized therapeutic area) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H G A Add Buffer and Test Compound to 96-well Plate B Add DPP-IV Enzyme A->B C Pre-incubate B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence Increase D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 F->G

Sources

Method

Advanced Cross-Coupling Strategies Utilizing Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in Medicinal Chemistry

Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a highly versatile, bench-stable β -keto ester building block ubiquitous in the synthesis of complex piperidine-containing therapeutics. Because t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate is a highly versatile, bench-stable β -keto ester building block ubiquitous in the synthesis of complex piperidine-containing therapeutics. Because the piperidine ring is one of the most frequently utilized N-heterocycles in FDA-approved drugs, functionalizing this core with high regioselectivity is a critical workflow in drug discovery. This application note details two divergent, field-proven cross-coupling strategies: (A) Enol triflate formation followed by Suzuki-Miyaura cross-coupling to yield 1,2,5,6-tetrahydropyridine derivatives , and (B) Palladium-catalyzed direct α -arylation to construct sterically encumbered quaternary carbon centers .

Chemical Properties & Mechanistic Rationale

The Oxalate Salt Imperative: The free base of ethyl 1-methyl-4-oxopiperidine-3-carboxylate is prone to spontaneous decarboxylation, oxidation, and self-condensation upon prolonged storage. The oxalate salt provides a highly crystalline, shelf-stable precursor. However, the presence of oxalic acid necessitates a rigorous free-basing step prior to base-sensitive cross-coupling reactions. Failure to remove the oxalate counterion results in the consumption of stoichiometric base (e.g., KHMDS) and the precipitation of insoluble potassium oxalate salts, which can sequester palladium catalysts and stall the catalytic cycle.

Divergent Reactivity of the β -Keto Ester: The β -keto ester moiety exhibits dual reactivity. Kinetic deprotonation followed by trapping with an electrophilic triflating agent yields an enol triflate, priming the C4 position for Suzuki, Stille, or Sonogashira couplings . Alternatively, the acidic α -proton allows for direct Pd-catalyzed α -arylation, facilitating C-C bond formation at the C3 position to generate benzomorphan analogs and spirocycles .

Pathway Visualization

G Start Ethyl 1-methyl-4-oxopiperidine -3-carboxylate oxalate FreeBase Free Base Generation (Aqueous Base / Extraction) Start->FreeBase Neutralization Path1 Pathway A: Enol Triflate Formation FreeBase->Path1 KHMDS, Comins' Reagent Path2 Pathway B: Direct α-Arylation FreeBase->Path2 Aryl Halide, Base Triflate Enol Triflate Intermediate Path1->Triflate Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Triflate->Suzuki Aryl Boronic Acid ProductA 4-Aryl-1,2,5,6-tetrahydro pyridine-3-carboxylate Suzuki->ProductA AlphaAryl Pd-Catalyzed α-Arylation (Bulky Phosphine Ligands) Path2->AlphaAryl ProductB 3-Aryl-4-oxopiperidine -3-carboxylate AlphaAryl->ProductB

Divergent cross-coupling workflows for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Protocol A: Synthesis of 4-Aryl-1,2,5,6-tetrahydropyridines via Enol Triflate Suzuki Coupling

Mechanistic Insight: Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is strictly preferred over triflic anhydride (Tf₂O). Tf₂O is excessively harsh and can lead to N-demethylation or the formation of unreactive ammonium triflate salts. For the subsequent cross-coupling, Pd(dppf)Cl₂ is utilized; its large bite angle and bidentate nature suppress undesired β -hydride elimination from the cyclic Pd(II) intermediate.

Step-by-Step Methodology:

  • Free-Basing : Suspend Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

    • Self-Validation: Check the pH of the aqueous layer; it must be 8 to ensure complete neutralization of the oxalic acid.

  • Enol Triflate Formation : Dissolve the free base in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Add KHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Add a solution of Comins' reagent (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the enol triflate.

    • Self-Validation: TLC will show a distinct shift; the enol triflate is significantly less polar (higher Rf) than the starting β -keto ester due to the loss of the hydrogen-bond accepting ketone.

  • Suzuki-Miyaura Coupling : In a Schlenk flask, combine the enol triflate (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). Heat to 80 °C for 12 hours .

  • Cool to room temperature, dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Direct α -Arylation

Mechanistic Insight: Direct α -arylation of piperidinone enolates is historically challenging due to competing O-arylation and the basicity of the tertiary amine . The use of sterically hindered, electron-rich phosphine ligands (e.g., P(tBu)₃ or XPhos) is critical . These ligands accelerate the oxidative addition of aryl halides and force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, favoring C-arylation over O-arylation.

Step-by-Step Methodology:

  • Preparation : Generate the free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as described in Protocol A, Step 1.

  • Reaction Setup : In an oven-dried Schlenk tube under argon, combine the free base (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), P(tBu)₃·HBF₄ (0.08 eq), and finely milled anhydrous K₃PO₄ (2.0 eq) .

  • Solvent Addition : Add anhydrous, degassed Toluene (0.2 M). Seal the tube and heat to 100 °C for 18 hours.

    • Self-Validation: The reaction mixture will initially appear as a purple/dark red suspension (due to the Pd₂(dba)₃ complex) and will transition to a dark brown/black solution as the active Pd(0) species is generated and consumed. Monitor reaction progress via LC-MS; TLC is often unreliable here due to the co-elution of the starting β -keto ester and the α -arylated product.

  • Workup : Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and elute with EtOAc.

  • Concentrate the filtrate and purify via flash column chromatography to yield the 3-aryl-4-oxopiperidine-3-carboxylate derivative.

Quantitative Data Summary

Reaction PathwayOptimal Catalyst SystemBase / AdditivesSubstrate ScopeTypical YieldKey Synthetic Advantage
Pathway A: Enol Triflate Suzuki Coupling Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq) in Dioxane/H₂OAryl & Heteroaryl Boronic Acids75–90%Excellent functional group tolerance; avoids quaternary center steric clashes.
Pathway B: Direct α -Arylation Pd₂(dba)₃ (2 mol%) / P(tBu)₃·HBF₄ (8 mol%)K₃PO₄ (2.0 eq) in TolueneAryl Bromides & Chlorides60–85%Step-economic; directly generates highly substituted C3 quaternary centers.

References

  • Cossy, J.; Belotti, D. "Palladium-Catalyzed α-Arylation of N-Protected 3-Piperidones." Organic Letters, 2003, 5(17), 3037-3039. URL:[Link]

  • Zavesky, B. P.; Bartlett, S. L.; Johnson, J. S. "Palladium-Catalyzed β-Arylation of α-Keto Esters." Organic Letters, 2017, 19(8), 2126-2129. URL:[Link]

  • "Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes." ACS Combinatorial Science, 2013, 15(4), 198-205. URL:[Link]

  • Khartulyari, A. S.; Maier, M. E. "Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization." European Journal of Organic Chemistry, 2007, (2), 317-324. URL:[Link]

Application

Application Note: Functionalization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate in Combinatorial Library Synthesis

Abstract & Introduction The demand for sp3 -rich, three-dimensional scaffolds in modern drug discovery has driven the extensive use of functionalized piperidines. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The demand for sp3 -rich, three-dimensional scaffolds in modern drug discovery has driven the extensive use of functionalized piperidines. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS 37673-68-0) is a highly versatile β -keto ester building block[1]. Featuring an embedded tertiary amine and a 1,3-dicarbonyl equivalent, this compound serves as an ideal precursor for synthesizing complex fused heterocyclic libraries, such as tetrahydropyrido[4,3-c]pyrazoles and tetrahydropyrido[4,3-d]pyrimidines.

This application note details the mechanistic principles, physicochemical handling, and field-proven protocols for the functionalization of this scaffold, providing researchers with a self-validating system for high-throughput library generation.

Physicochemical Profile & Handling

The compound is traditionally synthesized via the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate[2]. It is isolated and supplied as an oxalate salt to prevent premature decarboxylation and self-condensation of the free base[1][3].

PropertyValue / Description
Chemical Name Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate
CAS Number 37673-68-0 (Also referenced as 1185294-81-8)[1][3]
Molecular Formula C11​H17​NO7​ (Free base: C9​H15​NO3​ )
Molecular Weight 275.26 g/mol (Salt) / 185.22 g/mol (Free base)
Appearance White to off-white crystalline powder
Storage Conditions Desiccated at 2-8°C. Hygroscopic.

Mechanistic Principles of Functionalization

The synthetic utility of ethyl 1-methyl-4-oxopiperidine-3-carboxylate lies in its dual electrophilic centers[4].

  • The C4 Ketone: Highly reactive toward primary nucleophiles (e.g., the primary amine of hydrazines or amidines), initiating the reaction via imine/hydrazone formation.

  • The C3 Ester: Serves as the secondary electrophilic site. Following attack at C4, the secondary nucleophilic atom of the reagent attacks the ester carbonyl, driving an intramolecular cyclization that eliminates ethanol.

Because the starting material is an oxalate salt, in situ free-base liberation is the critical first step of any functionalization protocol. Failure to neutralize the oxalic acid will result in the protonation of incoming nucleophiles, completely stalling the reaction.

ReactivityMap A Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate oxalate B C4 Ketone (Electrophilic) A->B Target for Nucleophiles C C3 Ester (Electrophilic / Alpha-acidic) A->C Target for Cyclization E Tetrahydropyrido[4,3-c]pyrazoles B->E Hydrazines F Tetrahydropyrido[4,3-d]pyrimidines B->F Amidines C->E Intramolecular Attack C->F Condensation

Caption: Reactivity map of the beta-keto ester scaffold for library synthesis.

Experimental Protocols

Protocol A: Synthesis of Tetrahydropyrido[4,3-c]pyrazole Libraries

This Knorr-type annulation utilizes substituted hydrazines to generate fused pyrazole systems[4].

Step-by-Step Methodology:

  • Free Base Liberation: In a flame-dried round-bottom flask, suspend Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (1.0 mmol) in anhydrous ethanol (10 mL). Add triethylamine ( Et3​N , 2.5 mmol).

    • Causality: 2.0 equivalents of Et3​N neutralize the dibasic oxalic acid, while the extra 0.5 equivalent ensures a slightly basic medium to maintain the nucleophilicity of the incoming hydrazine.

  • Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) dropwise at room temperature. Stir for 30 minutes to allow initial hydrazone formation at the C4 ketone.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular attack of the secondary nitrogen onto the C3 ester, driving the elimination of ethanol.

  • TLC Monitoring: Monitor progress using 10% MeOH in DCM with 1% NH4​OH .

    • Causality: The addition of NH4​OH is critical; without it, the basic piperidine nitrogen will interact strongly with the acidic silanol groups of the silica gel, leading to severe tailing and preventing accurate Rf​ determination.

  • Workup & Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO3​ (20 mL).

    • Causality: NaHCO3​ maintains the aqueous layer at pH ~8.5, preventing the protonation of the piperidine nitrogen ( pKa​ ~9.0) and ensuring the target compound partitions entirely into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash chromatography.

Protocol B: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Libraries

Condensation with amidines or guanidines requires stronger basic conditions to facilitate the double condensation[4].

Step-by-Step Methodology:

  • Enolate Generation: Dissolve sodium ethoxide (NaOEt, 3.0 mmol) in anhydrous ethanol (10 mL). Add the amidine hydrochloride (1.2 mmol) and stir for 15 minutes to liberate the free amidine.

  • Scaffold Addition: Add Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (1.0 mmol) to the mixture.

    • Causality: The 3.0 equivalents of NaOEt serve a triple purpose: neutralizing the amidine HCl (1 eq), neutralizing the oxalate salt (1 eq), and deprotonating the highly acidic C3 alpha-proton (1 eq) to form the reactive enolate.

  • Reflux: Heat the reaction to 80°C for 8-12 hours. The enolate facilitates the attack of the amidine, followed by cyclization and dehydration.

  • Isolation: Follow the same aqueous workup and purification steps as Protocol A.

SynthesisWorkflow S1 Step 1: Free Base Liberation (Et3N or NaOEt in EtOH) S2 Step 2: Dinucleophile Addition (Hydrazines / Amidines) S1->S2 S3 Step 3: Reflux & Cyclization (4-12 hours at 80°C) S2->S3 S4 Step 4: Aqueous Workup & Extraction (DCM) S3->S4 S5 Step 5: Flash Chromatography (Silica Gel) S4->S5 S6 Library QC & Validation (LC-MS, 1H/13C NMR) S5->S6

Caption: Step-by-step experimental workflow for fused heterocyclic library generation.

Reaction Condition Optimization Data

The following table summarizes the optimized parameters for generating diverse libraries from the ethyl 1-methyl-4-oxopiperidine-3-carboxylate scaffold.

Reagent ClassTarget ScaffoldBase Required (eq)SolventTemp (°C)Time (h)Avg. Yield (%)
Hydrazines Tetrahydropyrido[4,3-c]pyrazoles Et3​N (2.5 eq)EtOH80 (Reflux)4-675-85
Amidines Tetrahydropyrido[4,3-d]pyrimidinesNaOEt (3.0 eq)EtOH80 (Reflux)8-1260-70
Primary Amines β -Enamino EstersNone (or cat. AcOH)Toluene110 (Dean-Stark)12-1680-90

References

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate Chemistry Stack Exchange URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields and purity.

Overview of the Synthesis

The synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is primarily achieved through an intramolecular cyclization reaction known as the Dieckmann condensation. The starting material for this reaction is typically diethyl N-methyl-β,β'-iminodipropionate. The reaction is base-catalyzed, leading to the formation of a β-keto ester. The subsequent treatment with oxalic acid facilitates the purification of the final product as its oxalate salt.

Below is a general schematic of the synthesis:

Synthesis_Overview Starting_Material Diethyl N-methyl-β,β'-iminodipropionate Intermediate Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Free Base) Starting_Material->Intermediate Dieckmann Condensation (Base-catalyzed) Final_Product Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate Intermediate->Final_Product Oxalic Acid Treatment (Purification)

Caption: General overview of the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Potential Causes and Solutions:

  • Insufficient Base or Inactive Base: The Dieckmann condensation is highly dependent on the strength and stoichiometry of the base.

    • Solution: Use a strong base such as sodium ethoxide or potassium tert-butoxide. Ensure that the base is fresh and has not been deactivated by moisture or carbon dioxide. Use at least one equivalent of the base. For challenging reactions, a slight excess of the base might be beneficial.

  • Presence of Water in the Reaction: Water will react with the strong base and can also hydrolyze the ester starting material and product, leading to lower yields.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If necessary, distill the solvents over a suitable drying agent prior to the reaction.

  • Incorrect Reaction Temperature: The optimal temperature for the Dieckmann condensation can vary depending on the base and solvent used.

    • Solution: When using sodium ethoxide in ethanol, the reaction is typically performed at reflux. With stronger bases like potassium tert-butoxide in aprotic solvents like THF or toluene, the reaction may proceed at lower temperatures. If the yield is low, consider optimizing the reaction temperature.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time if necessary.

Question 2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

Potential Causes and Solutions:

  • Incomplete Reaction or Presence of Impurities: A dark, oily product often indicates the presence of unreacted starting material, side products, or decomposition products.

    • Solution: Review the troubleshooting steps for low yield. Ensure the reaction has gone to completion. The formation of the oxalate salt is a crucial purification step. A well-formed oxalate salt should be a crystalline solid.

  • Improper Work-up: The work-up procedure is critical for removing impurities.

    • Solution: After the reaction, the mixture should be neutralized carefully with acid. Extraction with a suitable organic solvent should be performed to isolate the free base of the product before forming the oxalate salt. Ensure complete removal of the solvent before proceeding to the salt formation.

  • Issues with Oxalate Salt Formation: The conditions for forming the oxalate salt may not be optimal.

    • Solution: Dissolve the crude free base in a suitable solvent like isopropanol or ethanol. Add a solution of oxalic acid in the same solvent dropwise, with stirring. If the salt does not precipitate, try cooling the solution or adding a co-solvent in which the oxalate salt is less soluble.

Question 3: I am observing significant amounts of side products. What are they and how can I minimize them?

Potential Causes and Solutions:

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the starting diester or the β-keto ester product, forming carboxylic acids.

    • Solution: As mentioned, strictly anhydrous conditions are crucial.

  • Decarboxylation of the β-keto Ester: The β-keto ester product can undergo decarboxylation, especially if the reaction mixture is heated for extended periods in the presence of acid or base. This would result in the formation of 1-methyl-4-piperidone.

    • Solution: Avoid prolonged heating after the cyclization is complete. Perform the acidic work-up at a low temperature.

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, intermolecular condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the diester to the base solution over an extended period.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Verify Base Activity and Stoichiometry Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Monitor_Reaction Monitor Reaction Progress Check_Base->Monitor_Reaction Workup Review Work-up Procedure Check_Anhydrous->Workup Optimize_Temp->Monitor_Reaction High_Dilution Consider High Dilution Monitor_Reaction->High_Dilution If side products observed Salt_Formation Optimize Oxalate Salt Formation Workup->Salt_Formation

Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of oxalic acid in this synthesis?

A1: Oxalic acid is used as a purifying agent. The free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate can be an oil and difficult to purify by conventional methods like distillation or chromatography. By reacting the crude free base with oxalic acid, the corresponding oxalate salt is formed. This salt is typically a stable, crystalline solid that can be easily isolated by filtration and further purified by recrystallization. This process effectively removes many of the impurities that may be present in the crude reaction mixture.[1]

Q2: Which base is best for the Dieckmann condensation in this synthesis?

A2: Both sodium ethoxide in ethanol and potassium tert-butoxide in an aprotic solvent like THF or toluene are commonly used and effective for Dieckmann condensations.[2][3] Sodium ethoxide is less expensive, but potassium tert-butoxide is a stronger, non-nucleophilic base that can sometimes lead to cleaner reactions and higher yields, especially if the starting material is sterically hindered. The choice of base may also depend on the scale of the reaction and the available equipment.

Q3: Can I use a different acid for the salt formation?

A3: While other acids can be used to form salts, oxalic acid is often chosen because it forms highly crystalline salts with many nitrogen-containing organic compounds, which aids in purification. If you choose to use a different acid, such as hydrochloric acid or sulfuric acid, the physical properties of the resulting salt (e.g., solubility, crystallinity) will be different, and the purification procedure may need to be adjusted accordingly.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Dieckmann condensation can be monitored by several methods:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): GC can provide a more quantitative measure of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture and analyzing them by ¹H NMR can show the conversion of the starting diester to the cyclic β-keto ester.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Materials and Reagents:

  • Diethyl N-methyl-β,β'-iminodipropionate

  • Sodium ethoxide or Potassium tert-butoxide

  • Anhydrous ethanol or Anhydrous toluene/THF

  • Hydrochloric acid (for work-up)

  • Sodium chloride (for brine)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Oxalic acid

  • Isopropanol

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the chosen base (e.g., 1.1 equivalents of sodium ethoxide) and anhydrous solvent (e.g., ethanol).

  • Addition of Starting Material: Dissolve diethyl N-methyl-β,β'-iminodipropionate (1 equivalent) in the anhydrous solvent and add it to the dropping funnel.

  • Dieckmann Condensation: Heat the base solution to reflux (for sodium ethoxide in ethanol) or the desired temperature. Slowly add the solution of the diester to the reaction mixture over a period of 1-2 hours. After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is deemed complete by monitoring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate as an oil.

  • Formation of the Oxalate Salt:

    • Dissolve the crude free base in a minimal amount of isopropanol.

    • In a separate flask, prepare a saturated solution of oxalic acid (1 equivalent) in isopropanol.

    • Slowly add the oxalic acid solution to the solution of the free base with vigorous stirring.

    • A white precipitate of the oxalate salt should form. Continue stirring for 30-60 minutes at room temperature, then cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crystalline oxalate salt by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
Base Sodium ethoxide or Potassium tert-butoxideEfficient cyclization
Solvent Anhydrous ethanol, toluene, or THFGood solubility of reactants
Temperature Reflux (for ethanol) or optimized temperatureComplete reaction
Work-up Acidic neutralization, extractionIsolation of the crude free base
Purification Oxalate salt formation and recrystallizationHigh-purity crystalline product

References

  • Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]

  • PMC. (2021, May 30). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the common solubility hurdles associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the common solubility hurdles associated with Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate .

Rather than simply providing a list of instructions, this guide breaks down the thermodynamic causality behind the solubility issues and provides self-validating protocols to ensure your downstream synthesis is successful.

Part 1: Root Cause Analysis & Thermodynamic Causality

The Problem: You are attempting to dissolve Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in a standard organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether) for an alkylation, reduction, or enolate reaction, but the compound remains stubbornly suspended as a cloudy precipitate.

The Causality: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a β -keto ester containing a tertiary piperidine amine. To enhance shelf-stability and prevent auto-degradation, it is commercially supplied as an oxalate salt . The ionic crystal lattice of the amine-oxalate complex possesses high lattice energy. While the unprotonated free base (Molecular Weight: 185.22 g/mol ) is highly lipophilic[1], the oxalate salt requires solvents with a high dielectric constant and hydrogen-bonding capabilities (like water or ethanol) to solvate the separated ions. Consequently, the oxalate salt is soluble in alcohols but virtually insoluble in aprotic solvents like ether or dichloromethane[2].

To proceed with organic synthesis, you must strategically disrupt this ionic lattice.

DecisionMatrix Start Oxalate Salt Insoluble in Target Solvent Dec1 Is water compatible with the next step? Start->Dec1 Biphasic In Situ Biphasic Neutralization Dec1->Biphasic Yes Dec2 Can the free base survive isolation? Dec1->Dec2 No FreeBase Mild Free-Basing & Extraction Protocol Dec2->FreeBase Yes InSitu In Situ Neutralization (DIPEA/TEA) Dec2->InSitu No

Fig 1: Logical decision matrix for troubleshooting oxalate salt solubility.

Part 2: Quantitative Data & Solvent Compatibility

Before selecting a troubleshooting protocol, consult the solubility profile below to determine the appropriate solvent system for your specific workflow.

Table 1: Solubility Profile & Solvent Compatibility

SolventPolarity IndexOxalate Salt SolubilityFree Base SolubilityApplication Note
Dichloromethane (DCM) 3.1Insoluble HighIdeal for extracting the free base.
Diethyl Ether 2.8Insoluble HighUseful for precipitating unreacted salts.
Ethanol (Absolute) 5.2Moderate / HighHighBest for salt recrystallization.
Water 10.0HighLowUsed as the aqueous phase in extractions.

Part 3: Troubleshooting FAQs & Validated Protocols

Q1: My reaction requires anhydrous DCM, but the oxalate salt is insoluble. What is the most reliable way to proceed?

Answer: You must convert the oxalate salt to its free base prior to the reaction. Because the molecule contains a sensitive β -keto ester moiety, using strong bases (like NaOH or KOH ) will cause saponification of the ester, followed by rapid, irreversible decarboxylation of the resulting β -keto acid.

Instead, you must use a mild biphasic neutralization protocol. Adjusting the aqueous pH to 7.0–7.7 using a mild base allows for the safe extraction of the free base into an organic phase, a standard validated technique for sensitive pharmaceutical oxalate salts[3].

Protocol A: Mild Biphasic Free-Basing & Extraction

This protocol is a self-validating system. If the pH is correct, the organic layer will exclusively contain your product.

  • Suspension: Suspend 1.0 equivalent of the oxalate salt in a 1:1 (v/v) mixture of Dichloromethane (DCM) and distilled water at 0–5 °C.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring.

  • Validation Checkpoint: Monitor the aqueous phase pH. It must stabilize between 7.4 and 7.7 . If the pH is < 7.0, the amine remains protonated and trapped in the water. If > 8.5, you risk ester hydrolysis.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The water-soluble impurities (sodium oxalate) remain in the aqueous layer[4].

  • Extraction: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at <30 °C to yield the free base as a pale oil.

Workflow Step1 Suspend Salt in DCM / H2O (0°C) Step2 Add NaHCO3 (aq) to pH 7.5 Step1->Step2 Step3 Phase Separation Step2->Step3 Aq Aqueous Layer (Discard) Step3->Aq Org Organic Layer (Free Base in DCM) Step3->Org Step4 Dry (Na2SO4) & Concentrate Org->Step4

Fig 2: Step-by-step biphasic extraction workflow for isolating the free base.

Q2: I want to avoid the time-consuming extraction step. Can I neutralize the salt in situ?

Answer: Yes, provided your downstream chemistry tolerates the presence of organic salts.

Protocol B: In Situ Neutralization for Anhydrous Reactions
  • Suspend the oxalate salt directly in your anhydrous reaction solvent (e.g., DCM, DMF, or THF).

  • Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality: The organic base (pKa ~10.5) deprotonates the piperidinium ion (pKa ~9.0), liberating the soluble free base into the solvent.

  • Observation: The suspension may change in appearance as the starting oxalate salt converts into triethylammonium oxalate. You can proceed directly with the addition of your electrophile or reagent.

Q3: How do I verify that the free-basing was successful before starting my reaction?

Answer: Use Thin Layer Chromatography (TLC) as a rapid validation tool. Spot the organic layer onto a silica gel TLC plate and elute with a polar system (e.g., 10% Methanol in DCM with 1% TEA).

  • Failed Extraction: The compound remains stuck at the baseline ( Rf​=0.0 ), indicating it is still a highly polar salt.

  • Successful Extraction: The free base will migrate up the plate ( Rf​≈0.4−0.6 ), confirming the ionic lattice has been broken.

Q4: How should I store the compound once it has been converted to the free base?

Answer: The free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is an oil that is significantly more prone to oxidation and thermal degradation than its oxalate counterpart. It is highly recommended to use the free base immediately in your next synthetic step. If short-term storage is unavoidable, store it neat, purged with an inert gas (Argon or Nitrogen), and kept at -20 °C.

References

  • National Center for Biotechnology Information. "Ethyl 1-methyl-4-oxopiperidine-3-carboxylate - Computed Properties." PubChem. Available at:[Link]

  • European Patent Office. "PROCESS FOR THE PURIFICATION OF PHARMACEUTICALLY ACCEPTABLE SALTS OF ESCITALOPRAM." EP 2595979 B1.
  • Wilkes University Chemistry Department. "The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory." Available at: [Link]

  • Chemical Science Review and Letters. "Facile synthesis of Salts of Valganciclovir using Organic acids." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate Recrystallization and Purification

Welcome to the technical support guide for the recrystallization and purification of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS 37673-68-0). This resource is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the recrystallization and purification of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS 37673-68-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to ensure you can achieve the desired purity and yield with a thorough understanding of the underlying principles.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Issue 1: Low or No Crystal Formation Upon Cooling

Question: I've dissolved my crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in a hot solvent, but upon cooling, no crystals are forming, or the yield is very low. What could be the cause, and how can I fix it?

Answer: This is a common issue that typically points to one of several factors related to solvent choice and saturation.

Possible Causes and Solutions:

  • Excess Solvent: The most frequent reason for failed crystallization is the use of too much solvent.[1] The solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to do so until you observe the formation of a slight turbidity or cloudiness, indicating the solution is approaching its saturation point. Once this is achieved, allow the solution to cool slowly.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

    • Solution: If evaporating the solvent is ineffective, you may need to select a different solvent or use a mixed-solvent system. For nitrogen-containing heterocyclic compounds like this, solvents such as ethanol, methanol, or mixtures with ethyl acetate can be effective.[3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

  • Cooling Rate is Too Rapid: Cooling the solution too quickly can sometimes inhibit crystal nucleation.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator. This gradual temperature change encourages the formation of larger, purer crystals.[1]

  • Absence of Nucleation Sites: Sometimes, crystallization needs a "seed" to begin.

    • Solution: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to induce crystallization. Alternatively, you can gently scratch the inside of the flask with a glass rod at the meniscus of the solution. This can create microscopic scratches that serve as nucleation sites.

Issue 2: Oily Precipitate Instead of Crystals

Question: My compound is "oiling out" and forming an oily layer at the bottom of the flask instead of solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated before crystallization can occur.

Possible Causes and Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Try to remove some of the impurities before recrystallization. This could involve a preliminary purification step like column chromatography or a wash with an appropriate solvent.

  • Inappropriate Solvent Choice: The solvent may not be ideal for this specific compound.

    • Solution: A mixed-solvent system can be very effective in preventing oiling out.[1] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until you reach the saturation point (persistent cloudiness). Then, allow it to cool slowly.

  • Solution Cooled Too Quickly: Rapid cooling can favor the formation of an oil over crystals.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional "good" solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

Issue 3: Poor Crystal Quality (e.g., small needles, powder-like)

Question: I am getting crystals, but they are very fine needles or a powder, which can be difficult to filter and may trap impurities. How can I grow larger, more well-defined crystals?

Answer: The size and quality of crystals are primarily influenced by the rate of cooling and the degree of supersaturation.

Possible Causes and Solutions:

  • Rapid Cooling: As mentioned, fast cooling leads to rapid nucleation and the formation of many small crystals.

    • Solution: Ensure a slow cooling process. Let the flask cool to room temperature on the bench, undisturbed. You can further slow the process by placing the flask in an insulated container (e.g., a beaker wrapped in glass wool).

  • High Degree of Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation rather than slow crystal growth.

    • Solution: Add a small amount of additional hot solvent to slightly decrease the saturation. Then, proceed with slow cooling.

II. Frequently Asked Questions (FAQs)

What are the best solvents for the recrystallization of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2] For a polar, heterocyclic compound like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, good starting points for solvent screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Mixed Solvent Systems: A common and effective approach is to use a pair of miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is not (a "bad" solvent).[1] Examples include:

    • Ethanol/Water

    • Methanol/Diethyl ether

    • Ethyl acetate/Hexane

A systematic approach to solvent selection is crucial for a successful recrystallization.

How can I determine the optimal solvent system?

A small-scale solubility test is the most effective way to determine the best solvent or solvent system.

Protocol for Solvent Screening:

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good solvent will require a minimal amount of solvent at high temperature and a large amount at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube gently in a water bath. If the compound dissolves, it is a potential candidate.

  • Allow the heated solutions that have fully dissolved the compound to cool to room temperature and then in an ice bath. The solvent that yields the most significant amount of high-quality crystals is the most suitable.

What are the common impurities I should be aware of?

Common impurities can arise from the starting materials, side reactions, or decomposition products. For Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, these may include:

  • Unreacted starting materials.

  • By-products from the synthesis, which could include isomers or related piperidine derivatives.[4]

  • Solvents from the reaction or previous workup steps.

The purification method should be chosen to effectively remove these specific impurities.

What are the proper handling and storage procedures for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate?

Handling:

  • Handle in a well-ventilated area.[5][6]

  • Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[5][6][7]

  • Avoid the formation of dust and aerosols.[5][6]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

  • Store apart from incompatible materials such as strong oxidizing agents and strong bases.[9]

III. Experimental Protocols & Data

Protocol: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Polarity IndexNotes
Methanol64.75.1Good for polar compounds.[10]
Ethanol78.44.3A common and effective recrystallization solvent.
Isopropanol82.63.9Less volatile than ethanol.
Ethyl Acetate77.14.4Often used in combination with a non-polar solvent.[3]
Acetone56.05.1A versatile solvent, but its low boiling point can lead to rapid evaporation.
Water100.010.2Can be used as an anti-solvent with alcohols.
Hexane69.00.1A non-polar solvent, often used as an anti-solvent with more polar solvents.

IV. Visualizations

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystallize Crystal Formation cool->crystallize vac_filter Vacuum Filtration crystallize->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem during Recrystallization no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? poor_quality Poor Crystal Quality? evaporate Evaporate Excess Solvent no_crystals->evaporate Yes reheat_slow_cool Reheat and Cool Slowly oiling_out->reheat_slow_cool Yes very_slow_cool Cool Even Slower (Insulate) poor_quality->very_slow_cool Yes change_solvent Change Solvent / Use Mixed Solvents evaporate->change_solvent Still no crystals slow_cool Ensure Slow Cooling change_solvent->slow_cool Still no crystals seed Add Seed Crystal / Scratch Flask slow_cool->seed Still no crystals mixed_solvent Use Mixed-Solvent System reheat_slow_cool->mixed_solvent Still oils out pre_purify Pre-purify to Remove Impurities mixed_solvent->pre_purify Still oils out adjust_concentration Adjust Concentration (Slightly Dilute) very_slow_cool->adjust_concentration Still poor quality

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • CATO Research Chemicals Inc. (2025, September 8). Safety Data Sheet.

  • Fisher Scientific. (2025, December 24). Safety Data Sheet.

  • Cole-Parmer. (2022, January 10). Safety Data Sheet.

  • Merck Millipore. (2024, July 3). Safety Data Sheet.

  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-Methyl-4-oxopiperidin-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • IUPAC. (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol.

  • Synthesis of ethyl oxanilates. (2012, September 17). The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Reddit. (2023, April 25). Satisfying recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

  • MDPI. (2015, May 29). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and pH for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

Welcome to the Technical Support Center for handling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate . This resource is designed for researchers, scientists, and drug development professionals who utilize this versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate . This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile β -keto ester building block in organic synthesis. Due to its structural nature, this compound is highly sensitive to pH and temperature fluctuations, making the isolation of its free base a frequent bottleneck.

Below you will find mechanistic insights, troubleshooting FAQs, optimization data, and a self-validating protocol to ensure the integrity of your compound.

Mechanistic Insights: The Causality of Degradation

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a classic β -keto ester. It is commercially supplied as an oxalate salt to enhance shelf-life and stability. To utilize it in downstream reactions (e.g., alkylations, Dieckmann condensations, or reductive aminations), the oxalate salt must be neutralized to liberate the reactive free base.

The primary mode of failure during this step is hydrolysis followed by decarboxylation . If the pH is too high (basic saponification) or too low (acidic hydrolysis), the ethyl ester is rapidly hydrolyzed to form a β -keto acid ()[1]. β -Keto acids are inherently unstable; the partial positive charge on the neighboring β -carbon acts as an electron sink, facilitating a concerted, cyclic 6-membered transition state ()[2]. Upon exposure to thermal energy (even ambient room temperature), this intermediate rapidly decarboxylates to yield carbon dioxide and 1-methylpiperidin-4-one ()[3]. Therefore, precise control of the microenvironment is a strict chemical necessity.

Troubleshooting & FAQs

Q1: Why is my yield of the free base so low, and why do I detect 1-methylpiperidin-4-one in my GC-MS/NMR? A: You are observing the classic decarboxylation degradation pathway. This occurs when the neutralization step is performed too quickly, generating localized spikes in pH or temperature. If you use a strong base like NaOH, the ester hydrolyzes to the β -keto acid[3]. The exothermic nature of the acid-base neutralization provides the thermal energy required to drive the decarboxylation, leaving you with the degraded ketone byproduct.

Q2: What is the optimal pH for neutralizing the oxalate salt without causing saponification? A: The optimal pH is strictly between 7.0 and 7.5 . To achieve this, you must avoid strong bases. We recommend using a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO₃). The bicarbonate ion is basic enough to neutralize the oxalic acid but weak enough to prevent the saponification of the ethyl ester ()[4].

Q3: How does temperature affect the stability of the free base during extraction and storage? A: Temperature is the kinetic driver for decarboxylation. The free-basing protocol must be conducted in an ice bath strictly between 0°C and 5°C . Once extracted, the free base should be used immediately in your downstream reaction. If storage is unavoidable, it must be kept neat or in an anhydrous solvent at -80°C to arrest the degradation kinetics[1].

Optimization Parameters: pH and Temperature Matrix

The following table summarizes the quantitative relationship between your reaction conditions and the expected chemical fate of the compound.

ConditionTemperaturePrimary Chemical PathwayExpected Outcome / Yield
pH < 4 (Acidic)> 25°CAcidic Hydrolysis & DecarboxylationComplete degradation to 1-methylpiperidin-4-one.
pH 7.0–7.5 (Mild Base)0–5°C Controlled Neutralization Optimal Free Base Isolation (>90% yield).
pH 7.0–7.5 (Mild Base)> 25°CThermal DecarboxylationModerate degradation; reduced yield (~50-60%).
pH > 9 (Strong Base)0–5°CBasic SaponificationFormation of stable β -keto carboxylate anion.
pH > 9 (Strong Base)> 25°CSaponification & DecarboxylationRapid degradation to 1-methylpiperidin-4-one.
Experimental Protocol: Liberation and Extraction of the Free Base

This self-validating protocol utilizes a biphasic system to immediately partition the liberated free base into an organic layer, shielding it from the aqueous interface where hydrolysis occurs ()[4].

Step 1: Reactor Setup Equip a round-bottom flask with a magnetic stirrer and submerge it in an ice-water bath. Ensure the internal temperature reaches and maintains 0–5°C.

Step 2: Biphasic Dissolution Suspend 1.0 equivalent of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in a 1:1 mixture of chilled deionized water and anhydrous dichloromethane (DCM).

Step 3: Controlled Basification Slowly, dropwise, add 2.5 equivalents of a pre-chilled, saturated aqueous NaHCO₃ solution. Causality Insight: The dropwise addition prevents exothermic temperature spikes and localized high-pH zones that trigger saponification.

Step 4: Phase Separation Once CO₂ evolution ceases and the pH of the aqueous layer is ~7.5, transfer the mixture to a chilled separatory funnel. Immediately separate the lower organic (DCM) layer.

Step 5: Aqueous Extraction Extract the remaining aqueous layer with two additional volumes of chilled DCM to ensure complete recovery of the free base.

Step 6: Drying and Concentration Combine the organic layers and dry over anhydrous Na₂SO₄. (Critical: Do not use basic drying agents like K₂CO₃, which can induce localized degradation). Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 20°C.

Mechanistic Workflow Diagram

G Oxalate Ethyl 1-methyl-4-oxopiperidine- 3-carboxylate Oxalate FreeBase Stable Free Base (Target Compound) Oxalate->FreeBase Mild Base (pH 7-7.5) 0-5°C BetaKetoAcid β-Keto Acid Intermediate (Unstable) Oxalate->BetaKetoAcid Strong Acid/Base (pH < 4 or > 9) FreeBase->BetaKetoAcid Hydrolysis (Improper pH) Degradation 1-Methylpiperidin-4-one + CO₂ (Degradation Product) BetaKetoAcid->Degradation Decarboxylation (Heat > 25°C)

Reaction pathways of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate based on pH and temperature.

References
  • Decarboxylation. Master Organic Chemistry. Available at:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles encountered during the synthesis of Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges and impurity profiles encountered during the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (Free base CAS: 25012-72-0)[1].

This compound is a critical β -keto ester building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its primary synthesis relies on the Dieckmann condensation of a bis-ester precursor[2]. However, the thermodynamic reversibility of this reaction and the inherent instability of the β -keto ester intermediate make it highly susceptible to degradation and side reactions[3].

Below, you will find a mechanistic breakdown of the reaction pathway, a troubleshooting FAQ, quantitative analytical parameters, and a self-validating experimental protocol to ensure batch-to-batch reproducibility.

Mechanistic Overview: Reaction and Impurity Pathways

Understanding the causality behind impurity formation requires a clear map of the reaction's thermodynamic sinks. The Dieckmann condensation is an intramolecular Claisen condensation driven by strong bases (e.g., NaH or NaOEt)[4]. Deviations in solvent purity, temperature control, or quench pH will force the reaction down irreversible degradation pathways, such as decarboxylation or intermolecular oligomerization[3].

Pathway SM Diethyl 3,3'-(methylazanediyl)dipropanoate (Starting Material) Base Base Catalysis (NaOEt or NaH) SM->Base Dieckmann Condensation TargetFB Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Target Free Base) Base->TargetFB Intramolecular Cyclization Imp3 Oligomeric Byproducts (Intermolecular Claisen) Base->Imp3 Intermolecular Reaction (High Conc.) Oxalic Oxalic Acid (Crystallization) TargetFB->Oxalic Salt Formation Imp1 1-Methylpiperidin-4-one (Decarboxylation Impurity) TargetFB->Imp1 Thermal Degradation / Harsh Hydrolysis Imp2 Methyl Ester Analogue (Transesterification Impurity) TargetFB->Imp2 MeOH Solvent Contamination TargetSalt Target Oxalate Salt (API Intermediate) Oxalic->TargetSalt Precipitation

Reaction pathway for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate and common impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My final batch is heavily contaminated with 1-methylpiperidin-4-one. Why did this happen, and how do I prevent it? A1: You are observing the decarboxylation impurity (CAS 1445-73-4)[5][6]. β -keto esters are notoriously unstable in the presence of water and heat. If your aqueous quench during the workup is too acidic (pH < 5) or if the mixture is allowed to exotherm above 15°C, the ester hydrolyzes to the unstable β -keto acid, which rapidly loses CO2​ to form 1-methylpiperidin-4-one[3].

  • The Fix: Implement a strict, temperature-controlled quench. Pour the reaction mixture into an ice-water bath ensuring the internal temperature never exceeds 5°C. Buffer the quench to a strict pH of 6.5–7.0 before organic extraction.

Q2: Analytical testing shows a significant peak for Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Where is this methyl ester coming from? A2: This is a transesterification impurity (CAS 13221-89-1)[7][8]. The Dieckmann condensation is highly sensitive to nucleophilic attack. If methanol is present anywhere in your workflow—whether as a trace contaminant in your solvent, an impurity in your sodium ethoxide (NaOEt) base, or residual solvent from equipment cleaning—it will readily exchange with the ethyl ester group.

  • The Fix: Audit your solvent streams. Strictly use anhydrous ethanol, toluene, or THF. If using an alkoxide base, ensure it is exclusively sodium ethoxide (NaOEt) or use a non-nucleophilic base like sodium hydride (NaH)[2].

Q3: The yield of the oxalate salt is low, and the product precipitates as a sticky gum instead of a free-flowing crystalline powder. What went wrong? A3: Gummy precipitates usually indicate the presence of unreacted starting material (Diethyl 3,3'-(methylazanediyl)dipropanoate) or oligomeric byproducts caused by intermolecular Claisen condensation[3][4]. Intermolecular reactions dominate when the reaction concentration is too high. Furthermore, the free base is an oil; if the stoichiometry of oxalic acid is incorrect, the salt will not crystallize properly.

  • The Fix: Run the Dieckmann condensation under high-dilution conditions to favor intramolecular cyclization[3]. For salt formation, dissolve the crude free base in dry ethyl acetate and add exactly 1.05 equivalents of anhydrous oxalic acid dissolved in a minimal amount of acetone. The oxalate salt will crash out as a highly pure, filterable solid.

Quantitative Data: Typical Impurity Profile

To maintain scientific integrity and trust in your analytical methods, ensure your HPLC/GC methods are calibrated to detect the following common impurities. Below is a summary of their typical Relative Retention Times (RRT) and standard acceptable limits for pharmaceutical intermediate release.

Impurity NameMechanism of FormationTypical RRTAcceptable Limit
1-Methylpiperidin-4-one Hydrolysis & Decarboxylation~0.45< 0.10%
Methyl 1-methyl-4-oxopiperidine-3-carboxylate Transesterification (MeOH contamination)~0.85< 0.15%
Diethyl 3,3'-(methylazanediyl)dipropanoate Unreacted starting material~1.25< 0.50%
Oligomeric species Intermolecular Claisen condensation> 2.00< 0.50%
Self-Validating Experimental Protocol

To eliminate the causality of the aforementioned impurities, follow this optimized, step-by-step methodology. This protocol includes built-in validation checkpoints to ensure process control.

Step 1: Anhydrous Setup & Reagent Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe under a continuous nitrogen sweep.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene (10 volumes).

  • Validation Checkpoint: Perform a Karl Fischer titration on the toluene. Water content must be < 0.05% to prevent premature base quenching and ester hydrolysis.

Step 2: Dieckmann Condensation

  • Heat the NaH/toluene suspension to 80°C.

  • Dissolve Diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq) in anhydrous toluene (5 volumes) and add it dropwise via an addition funnel over 2 hours. Note: Slow addition simulates high-dilution conditions, preventing oligomeric impurities.

  • Reflux the mixture for an additional 3 hours.

  • Validation Checkpoint: Sample the reaction, quench a 0.1 mL aliquot in buffered water, extract with ethyl acetate, and run TLC/GC. Proceed only when the starting material is completely consumed[2].

Step 3: Controlled Quench & Extraction

  • Cool the reaction mixture to 0°C.

  • Slowly pour the mixture into a vigorously stirred mixture of crushed ice and 1M NaH2​PO4​ buffer, ensuring the internal temperature remains strictly below 5°C.

  • Adjust the aqueous layer to pH 6.5–7.0 using 10% NaHCO3​ or 1M HCl as needed.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C) to yield the crude free base as an oil.

  • Validation Checkpoint: The low temperature and neutral pH entirely prevent the formation of the 1-methylpiperidin-4-one decarboxylation impurity.

Step 4: Oxalate Salt Formation

  • Dissolve the crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate free base in dry Ethyl Acetate (8 volumes).

  • In a separate flask, dissolve anhydrous Oxalic Acid (1.05 eq) in a minimum volume of dry Acetone.

  • Add the oxalic acid solution dropwise to the free base solution at room temperature with vigorous stirring. A white crystalline solid will begin to precipitate immediately.

  • Stir for 2 hours, filter the precipitate under vacuum, wash with cold Ethyl Acetate, and dry in a vacuum oven at 40°C.

  • Validation Checkpoint: Verify the stoichiometry and purity via 1H -NMR and melting point analysis. The resulting oxalate salt should be a free-flowing powder, stabilized against retro-Dieckmann degradation.

References
  • PubChem: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Source: National Institutes of Health (NIH) URL:[Link][1]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate URL:[Link][3]

  • 1-Methylpiperidine-4-one (Decarboxylation Impurity) Source: ChemBK URL:[Link][5]

  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate (Transesterification Impurity) Source: Pharmaffiliates URL:[Link][7]

  • 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate Source: Chemistry Stack Exchange URL:[Link][4]

Sources

Optimization

Minimizing side reactions when scaling up Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Welcome to the technical support center for the synthesis and handling of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. This guide is designed for researchers, scientists, and drug development professionals to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this β-keto ester, a valuable building block in pharmaceutical chemistry, is primarily achieved through a Dieckmann condensation. However, scaling up this reaction can present challenges and lead to the formation of undesirable side products. This resource aims to equip you with the knowledge to anticipate and mitigate these issues, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Theory

Q1: What is the underlying mechanism for the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate?

The synthesis is a classic example of a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] The reaction is base-catalyzed and proceeds through the formation of an enolate intermediate. This enolate then attacks the second ester group within the same molecule, leading to the formation of a six-membered ring.[4][5] Subsequent workup with acid neutralizes the base and protonates the enolate to yield the final product.

Q2: Why is the oxalate salt of the final compound often prepared?

The free base of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate can be an oil or a low-melting solid, which can be challenging to purify and handle, especially on a larger scale. Formation of the oxalate salt with oxalic acid provides a crystalline solid that is generally easier to isolate, purify through recrystallization, and store.[6][7] The salt formation occurs through an acid-base reaction between the tertiary amine of the piperidine ring and the carboxylic acid groups of oxalic acid.[6][8]

Troubleshooting Common Side Reactions

Q3: I am observing a significant amount of a byproduct that appears to be the result of decarboxylation. What causes this and how can I prevent it?

Cause: Decarboxylation, the loss of the carboethoxy group as CO2, is a common side reaction for β-keto esters, especially under harsh conditions.[9][10] This is often promoted by prolonged exposure to strong acids or bases, or elevated temperatures during the reaction or workup.[9][10] The resulting byproduct is 1-methyl-4-piperidone.

Mitigation Strategies:

  • Temperature Control: Maintain strict temperature control throughout the reaction. The Dieckmann condensation is often exothermic, so efficient cooling is crucial during the addition of the base.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction once the starting material is consumed.

  • Workup Conditions: During the acidic workup to neutralize the base, it is advisable to perform the addition of acid at low temperatures (e.g., 0-5 °C) to minimize acid-catalyzed decarboxylation.

  • Gentle Heating: If heating is required for the reaction, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

Q4: My final product is contaminated with a substance that seems to be a result of hydrolysis. What leads to this impurity and how can I avoid it?

Cause: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid can occur in the presence of water under either acidic or basic conditions.[11][12] This results in the formation of 1-methyl-4-oxopiperidine-3-carboxylic acid.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Base Selection: Use a non-aqueous base such as sodium ethoxide or sodium hydride. If using a hydroxide base, be aware of the potential for saponification.

  • Workup: Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup. Prompt extraction into an organic solvent after neutralization is recommended.

Q5: I suspect some N-demethylation is occurring. Is this a common issue and what can be done to minimize it?

Cause: While less common under typical Dieckmann condensation conditions, N-demethylation of piperidine derivatives can occur under certain circumstances, particularly with prolonged heating or in the presence of specific reagents.[13] This would lead to the formation of ethyl 4-oxopiperidine-3-carboxylate.

Mitigation Strategies:

  • Moderate Temperatures: Avoid excessive temperatures during the reaction and purification steps.

  • Reagent Purity: Ensure the purity of all starting materials and reagents to avoid a catalytic species that could promote N-demethylation.

  • Alternative Synthetic Routes: If N-demethylation is a persistent issue, alternative synthetic strategies that introduce the N-methyl group at a later stage could be considered.

Scale-Up Troubleshooting Guide

Scaling up the synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate introduces new challenges related to heat and mass transfer. The following section provides guidance on common issues encountered during scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction/Poor Temperature Control The Dieckmann condensation is exothermic. Inadequate heat dissipation on a larger scale.- Use a reactor with a high surface area to volume ratio. - Employ a jacketed reactor with an efficient cooling system. - Control the rate of addition of the base to manage the rate of heat generation. - Consider a semi-batch process where the starting material is added portion-wise to the base.
Incomplete Reaction or Low Yield - Poor mixing leading to localized "hot spots" or areas of low reagent concentration. - Inefficient deprotonation of the starting material.- Use an appropriate overhead stirrer to ensure efficient mixing. - Ensure the base is fully dissolved or homogenously suspended before adding the starting material. - Consider using a stronger base or a slight excess of the base.
Formation of Polymeric Byproducts Intermolecular Claisen-type condensation between two different molecules of the starting material.- Maintain a dilute solution to favor the intramolecular reaction. - Slow addition of the starting material to a solution of the base can also favor the intramolecular cyclization.
Difficulties in Product Isolation/Purification - The product may be an oil at room temperature, making handling difficult. - Impurities co-precipitate with the oxalate salt.- Proceed directly to the oxalate salt formation after the initial workup. - Optimize the recrystallization solvent system for the oxalate salt to effectively remove impurities. A mixed solvent system may be beneficial.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Materials:

  • Diethyl 3,3'-(methylazanediyl)dipropanoate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with a solution of sodium ethoxide in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous toluene dropwise via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add 1M hydrochloric acid to quench the reaction and adjust the pH to ~7.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

Protocol 2: Formation and Purification of the Oxalate Salt

Materials:

  • Crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Oxalic acid dihydrate

  • Isopropanol

  • Diethyl ether

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude Ethyl 1-methyl-4-oxopiperidine-3-carboxylate in isopropanol.

  • In a separate flask, dissolve a stoichiometric amount of oxalic acid dihydrate in a minimal amount of hot isopropanol.

  • Slowly add the hot oxalic acid solution to the solution of the crude product with stirring.

  • Allow the mixture to cool to room temperature, during which time a precipitate should form.

  • Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.

  • If precipitation is slow or incomplete, the addition of diethyl ether can help to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold isopropanol or a mixture of isopropanol and diethyl ether.

  • Dry the product under vacuum to a constant weight.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired reaction and a common side reaction.

Dieckmann_Condensation Diester Starting Material Diester Starting Material Enolate Intermediate Enolate Intermediate Diester Starting Material->Enolate Intermediate Base (e.g., NaOEt) Cyclic β-keto ester (Product) Cyclic β-keto ester (Product) Enolate Intermediate->Cyclic β-keto ester (Product) Intramolecular Attack Final Product (after workup) Final Product (after workup) Cyclic β-keto ester (Product)->Final Product (after workup) H+ Decarboxylation_Side_Reaction β-keto ester Product β-keto ester Product Enol Intermediate Enol Intermediate β-keto ester Product->Enol Intermediate Heat or Acid/Base 1-methyl-4-piperidone (Byproduct) + CO2 1-methyl-4-piperidone (Byproduct) + CO2 Enol Intermediate->1-methyl-4-piperidone (Byproduct) + CO2 Decarboxylation

Caption: Common decarboxylation side reaction.

References

  • Overview of assays for hydrolysis of β -keto esters. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved March 22, 2026, from [Link]

  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2012). PMC. Retrieved March 22, 2026, from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journals. Retrieved March 22, 2026, from [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. Retrieved March 22, 2026, from [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. (2007, August 14). ACS Publications. Retrieved March 22, 2026, from [Link]

  • oxalic acid reaction with secondary amines. (2009, February 27). Sciencemadness.org. Retrieved March 22, 2026, from [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved March 22, 2026, from [Link]

  • The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. (2017, February 21). PubMed. Retrieved March 22, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved March 22, 2026, from [Link]

  • The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. (2017, January 24). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Crystalline structures of salts of oxalic acid and aliphatic amines. (2025, August 10). ResearchGate. Retrieved March 22, 2026, from [Link]

  • ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. (2025, May 20). Chemical Synthesis Database. Retrieved March 22, 2026, from [Link]

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (n.d.). Institute of Organic Chemistry and Biochemistry. Retrieved March 22, 2026, from [Link]

  • N-Demethylation of Alkaloids. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • 1-Methyl-4-oxopiperidin-3-carboxylic acid ethyl ester — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Improved Synthesis of N-Methylcadaverine. (2018, May 19). MDPI. Retrieved March 22, 2026, from [Link]

  • Analysis of the inhibition of pethidine N-demethylation by monoamine oxidase inhibitors and some other drugs with special reference to drug interactions in man. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Dieckmann condensation. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride. (n.d.). PubChemLite. Retrieved March 22, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024, February 20). Reddit. Retrieved March 22, 2026, from [Link]

  • 21.6b Dieckmann Condensation Reactions. (2018, September 21). YouTube. Retrieved March 22, 2026, from [Link]

  • 1-Methylpiperidine-3-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved March 22, 2026, from [Link]

  • Master The Dieckmann Condensation in 12 Minutes! (2025, February 11). YouTube. Retrieved March 22, 2026, from [Link]

  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved March 22, 2026, from [Link]

  • methyl 3-methyl-4-oxopiperidine-1-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride. (n.d.). Google Patents.
  • ethyl ethoxalylpropionate. (n.d.). Organic Syntheses. Retrieved March 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate: Oxalate vs. Hydrochloride Salts in Organic Synthesis

Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0) is a high-value β -keto ester building block utilized extensively in the synthesis of pharmaceuticals, including opioid analgesics, anticanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0) is a high-value β -keto ester building block utilized extensively in the synthesis of pharmaceuticals, including opioid analgesics, anticancer agents, and muscarinic agonists like arecoline[1][2]. However, its free base form is notoriously unstable. The presence of a basic tertiary amine in proximity to a highly enolizable β -keto ester makes the free base highly susceptible to auto-catalyzed decarboxylation and oligomerization at room temperature[3].

To preserve the integrity of the piperidine core for downstream synthesis, it must be converted into a stable salt. As an application scientist, I frequently evaluate the strategic selection between its two primary salt forms: the oxalate salt and the hydrochloride (HCl) salt . This guide provides an objective, data-driven comparison of these alternatives, detailing the causality behind their performance and offering self-validating protocols for their implementation.

Physicochemical Comparison

The choice of counterion fundamentally alters the handling, stability, and reactivity of the piperidine core. The table below summarizes the critical quantitative and qualitative data for the free base and its respective salts.

PropertyFree BaseHydrochloride (HCl) SaltOxalate Salt
CAS Number 25012-72-0N/A (Generated in situ)37673-68-0 / 1185294-81-8[4]
Molecular Formula C9​H15​NO3​ C9​H15​NO3​⋅HCl C9​H15​NO3​⋅C2​H2​O4​ [5]
Molecular Weight 185.22 g/mol 221.68 g/mol 275.26 g/mol [5]
Physical State Pale yellow oilHygroscopic solidHighly crystalline white solid
Stability Poor (Decarboxylates)[3]Good (Requires desiccation)Excellent (Bench-stable)
Primary Utility Immediate couplingAqueous/Catalytic reduction[2]Long-term storage & Purification

Mechanistic Insights & Causality: Selecting the Right Salt

The Oxalate Advantage: Crystallinity and Purification

When synthesizing the piperidine core via an intramolecular Claisen (Dieckmann) condensation[3], the crude reaction mixture often contains unreacted esters and polymeric byproducts. Treating the organic extract with anhydrous oxalic acid induces the precipitation of the oxalate salt.

Causality: The oxalate anion ( C2​O42−​ ) forms highly ordered, stable hydrogen-bonded networks with the piperidinium cation, driving the formation of a highly crystalline, non-hygroscopic solid[5]. This allows for chromatography-free purification . The oxalate salt is the superior choice for bulk synthesis and long-term bench storage. However, caution is required: oxalate is a strong bidentate ligand. If your immediate downstream step involves sensitive transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling), residual oxalate can poison the catalyst via chelation.

The Hydrochloride Advantage: Solubility and Catalytic Compatibility

The HCl salt is the gold standard when the synthetic pathway involves direct catalytic hydrogenation or aqueous biphasic chemistry.

Causality: The chloride counterion is electronically innocent and non-chelating. In the historical synthesis of arecoline derivatives, the HCl salt of the piperidone is directly subjected to hydrogenation under pressure using an Adams' platinum oxide ( PtO2​ ) catalyst[2]. An oxalate salt would inhibit the platinum surface, but the HCl salt allows the reduction of the β -keto group to proceed smoothly to yield ethyl 4-hydroxy-1-methylpiperidine-3-carboxylate[2]. Furthermore, the HCl salt's high aqueous solubility makes it ideal for rapid, mild free-basing using aqueous sodium bicarbonate ( NaHCO3​ ) without forming insoluble emulsions.

G FreeBase Ethyl 1-methyl-4-oxopiperidine -3-carboxylate (Free Base) Instability Degradation (Decarboxylation/Polymerization) FreeBase->Instability Room Temp Storage HCl Hydrochloride Salt (High Solubility, Hygroscopic) FreeBase->HCl + HCl (g) / Et2O Oxalate Oxalate Salt (High Crystallinity, Stable) FreeBase->Oxalate + Oxalic Acid / EtOH

Fig 1: Salt selection logic for stabilizing the reactive piperidine free base.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity results during synthesis and downstream application.

Protocol A: Dieckmann Condensation & Selective Oxalate Precipitation

This protocol isolates the unstable free base directly as the bench-stable oxalate salt.

  • Reaction Setup : In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene[6].

  • Cyclization : Slowly add diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq). Heat the mixture to reflux. The Dieckmann condensation forms the β -keto ester enolate[3].

  • Controlled Quench : Cool the reaction to 0°C. Quench carefully with glacial acetic acid until neutral.

    • Expertise Note: Do not use hot aqueous HCl for quenching. Hot acidic conditions will trigger rapid hydrolysis of the ester and subsequent β -decarboxylation to yield 1-methyl-4-piperidone[3].

  • Extraction : Dilute with water and extract the free base into ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ .

  • Salt Formation : Dissolve 1.0 eq of anhydrous oxalic acid in a minimal volume of absolute ethanol. Add this dropwise to the stirring ethyl acetate extract.

  • Isolation : Stir at room temperature for 2 hours. Filter the resulting white precipitate of ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate[4]. Wash with cold diethyl ether and dry under vacuum.

    • Self-Validation Check: The final product must be a free-flowing, electrostatic white powder. If the solid is sticky or clumps aggressively, moisture was introduced during the quench, or the oxalic acid was hydrated.

Protocol B: Controlled Free-Basing and Direct Hydrogenation (HCl Pathway)

This workflow demonstrates how to transition from the stable oxalate salt to the HCl salt for catalytic reduction.

  • Free-Basing : Suspend the purified oxalate salt in dichloromethane (DCM). Add 1.5 eq of saturated aqueous NaHCO3​ . Stir vigorously until biphasic clarity is achieved (indicating complete dissolution of the sodium oxalate byproduct into the aqueous layer).

  • Phase Separation : Extract the free base into the DCM layer, dry over Na2​SO4​ , and concentrate under reduced pressure strictly at ambient temperature to prevent thermal decarboxylation.

  • HCl Salt Formation : Immediately redissolve the resulting pale yellow oil in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M ethereal HCl) until precipitation ceases.

  • Hydrogenation : Dissolve the freshly prepared HCl salt in methanol. Add a catalytic amount of Adams' catalyst ( PtO2​ )[2].

  • Reaction : Subject the mixture to a hydrogen atmosphere (e.g., 50 psi) in a Parr shaker for 4-6 hours.

  • Filtration : Filter the catalyst through a pad of Celite and concentrate the filtrate to yield ethyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrochloride[2].

G Start Piperidine Salt (HCl or Oxalate) FreeBasing Mild Basification (NaHCO3, DCM) Start->FreeBasing Neutralization Reduction Catalytic Hydrogenation (PtO2, MeOH) Start->Reduction Direct (HCl salt only) Decarbox Acidic Hydrolysis (Hot Aqueous HCl) Start->Decarbox Cleavage Product1 Ethyl 4-hydroxy-1-methyl piperidine-3-carboxylate Reduction->Product1 Reduction Product2 1-Methyl-4-piperidone (Decarboxylated) Decarbox->Product2 -CO2

Fig 2: Downstream reactivity pathways dictated by salt selection and conditions.

References

  • Chemistry Stack Exchange. "3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate". Available at:[Link]

  • Google Patents. "US2506458A - Production of arecoline".

Sources

Comparative

A Comprehensive Comparison Guide: ¹H and ¹³C NMR Validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly versatile building block in medicinal chemistry, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex piperidine-containing therapeutics[1]. However, as a β -keto ester, the free base is prone to instability, self-condensation, and complex keto-enol tautomerization. Converting it to the oxalate salt stabilizes the molecule, but introduces specific analytical challenges during Nuclear Magnetic Resonance (NMR) validation.

This guide provides an objective comparison of the physical forms (Free Base vs. Oxalate Salt) and analytical platforms (High-Field vs. Benchtop NMR), alongside a self-validating experimental protocol for rigorous ¹H and ¹³C NMR characterization.

Chemical Context: Free Base vs. Oxalate Salt

The choice of chemical form dictates both the handling procedures and the resulting NMR spectral complexity. The causality behind selecting the oxalate salt lies in its thermodynamic stability.

ParameterFree BaseOxalate Salt (Target)
Stability Low; prone to degradation and polymerization at room temperature.High; stable crystalline solid suitable for long-term storage.
Keto-Enol Dynamics High degree of tautomerization; yields complex, overlapping NMR spectra.Protonation at the basic nitrogen restricts conformational flexibility, simplifying the spectrum.
Solubility for NMR Soluble in CDCl₃.Poorly soluble in CDCl₃; requires polar solvents like DMSO-d₆ or D₂O.
Stoichiometric Validation N/ARequires integration of the oxalate carbon/proton signals to confirm a 1:1 molar ratio.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

Historically, NMR required dedicated facilities with superconducting magnets. Today, the advent of permanent magnet technology has introduced benchtop NMR (60–90 MHz) as a viable alternative for routine analysis[2].

High-Field NMR (400+ MHz)

High-field systems utilize superconducting magnets requiring liquid helium and nitrogen[2]. They remain the gold standard for structural elucidation due to their superior signal-to-noise ratio (SNR) and spectral dispersion[3]. For complex intermediate validation, high-field NMR resolves subtle multiplet splitting and mitigates second-order effects that complicate spectral interpretation[4].

Benchtop NMR (60–80 MHz)

Modern benchtop systems utilize highly homogeneous permanent magnets, allowing for cryogen-free, on-bench operation[2]. While they offer unprecedented sample-to-test speeds and eliminate the need for specialized infrastructure, they suffer from reduced sensitivity and lower spectral resolution[5]. This can lead to signal overlap, making quantitative integration challenging without advanced deconvolution software or Quantum Mechanical Modeling (QMM)[5].

FeatureHigh-Field NMR (e.g., 400 MHz)Benchtop NMR (e.g., 80 MHz)
Resolution & Dispersion Excellent; clear multiplet separation.Moderate; high risk of spectral overlap and second-order effects[4].
Sensitivity (SNR) High; rapid ¹³C acquisition.Lower; requires higher sample concentrations or longer acquisition times[5].
Operational Cost High (Cryogens, maintenance).Low (Cryogen-free, standard power).
Best Use Case De novo structural elucidation, trace impurity profiling.Routine QA/QC, reaction monitoring, high-throughput batch validation[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol establishes a self-validating system. By leveraging the oxalate counterion as an internal stoichiometric marker, researchers can simultaneously confirm identity, purity, and salt formation.

Step 1: Sample Preparation
  • Action: Dissolve 25–30 mg of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in 0.6 mL of DMSO-d₆.

  • Causality: The oxalate salt is highly polar. DMSO-d₆ ensures complete dissolution, preventing line broadening caused by particulate suspension. A high concentration (50 mg/mL) is chosen specifically to compensate for the lower natural abundance of ¹³C, ensuring sufficient SNR without excessive acquisition times.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
  • Action: Insert the NMR tube, lock onto the deuterium signal of DMSO-d₆, and perform automated gradient shimming.

  • Causality: Shimming corrects magnetic field inhomogeneities. Poor shimming results in asymmetrical peak shapes (tailing), which artificially inflates integration values and masks closely eluting impurity signals.

Step 3: Acquisition Parameters
  • ¹H NMR: 16 scans, 90° pulse angle, acquisition time (AQ) of 3 seconds. Set the relaxation delay (D1) to 10 seconds.

    • Causality: A D1 of 10 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative.

  • ¹³C NMR: 512–1024 scans, power-gated decoupling (e.g., waltz16), D1 of 2 seconds.

Step 4: Processing & Stoichiometric Validation
  • Action: Apply a 0.3 Hz exponential window function (LB) to ¹H spectra and 1.0 Hz to ¹³C spectra. Phase and baseline correct manually.

  • Self-Validation Check: Integrate the ethyl ester CH₃ triplet (set to 3.00). The N-CH₃ singlet must integrate to ~3.00. The presence of the oxalate carbon in the ¹³C spectrum (~164 ppm) must be confirmed to validate the salt form.

Comparative Spectral Data

The following tables summarize the expected NMR assignments for the oxalate salt in DMSO-d₆.

Table 1: ¹H NMR Assignments (Simulated at 400 MHz in DMSO-d₆)

Note: Due to protonation at the nitrogen, the piperidine ring protons shift downfield and may exhibit line broadening.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
9.50 - 10.50Broad singlet2HOxalate OH / NH⁺Highly exchangeable; broad due to quadrupolar relaxation and exchange with trace water.
4.15Quartet2H-O-CH ₂-CH₃Deshielded by the adjacent ester oxygen.
3.40 - 3.80Multiplets5HPiperidine ring CH, CH₂Complex splitting due to diastereotopic protons on the rigidified protonated ring.
2.85Singlet3HN-CHShifted downfield relative to the free base (~2.3 ppm) due to N-protonation.
1.20Triplet3H-O-CH₂-CHStandard aliphatic methyl splitting.
Table 2: ¹³C NMR Assignments (Simulated at 100 MHz in DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
~ 202.5Quaternary (C=O)Ketone carbonyl (C4).
~ 168.0Quaternary (C=O)Ester carbonyl.
~ 164.5Quaternary (C=O)Oxalate carbonyls. Confirms salt formation.
~ 61.5Secondary (CH₂)Ethyl ester methylene (-O-C H₂-).
~ 55.0Tertiary (CH)Piperidine C3 (alpha to both carbonyls).
~ 52.0, 49.5Secondary (CH₂)Piperidine C2, C6 (adjacent to N⁺).
~ 42.5Primary (CH₃)N-C H₃.
~ 38.0Secondary (CH₂)Piperidine C5.
~ 14.0Primary (CH₃)Ethyl ester methyl.

Workflow Visualization

The following diagram illustrates the logical decision matrix for validating the synthesized batch, ensuring that the correct analytical platform is chosen based on the required depth of analysis.

NMR_Validation A Synthesized Batch (Oxalate Salt) B Sample Prep (DMSO-d6, 50 mg/mL) A->B C Select NMR Platform B->C D Benchtop NMR (60-80 MHz) Routine QC C->D Routine E High-Field NMR (400+ MHz) Structural Elucidation C->E Complex F 1H & 13C Acquisition D->F E->F G Spectral Processing & Assignment F->G H Purity > 98%? G->H I Batch Approved H->I Yes J Recrystallization H->J No J->A

Caption: Workflow for NMR validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

References

  • PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876. National Center for Biotechnology Information.
  • Technology Networks. (2024). Benchtop NMR Breaks New Ground.
  • Labcompare. (2020). New Fields and Exciting Applications for Benchtop NMR Instruments.
  • Journal of Chemical Education. (2021). Incorporating Benchtop NMR Spectrometers in the Undergraduate Lab: Understanding Resolution and Circumventing Second-Order Effects. ACS Publications.
  • National Institutes of Health (NIH) / PMC. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.

Sources

Validation

Comparing the reactivity of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate and its methyl ester

Introduction & Structural Dynamics The 1-methyl-4-oxopiperidine-3-carboxylate scaffold is a cornerstone β -keto ester in medicinal chemistry, frequently deployed to synthesize complex spirocycles, fused piperidines, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

The 1-methyl-4-oxopiperidine-3-carboxylate scaffold is a cornerstone β -keto ester in medicinal chemistry, frequently deployed to synthesize complex spirocycles, fused piperidines, and targeted pharmacophores [1][2]. When designing a synthetic route, the choice between Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate and its methyl ester counterpart (typically available as a hydrochloride or free base) is not merely a matter of availability. It dictates the thermodynamics of enolization, the kinetics of acyl substitution, and the downstream processing required to manage salt byproducts.

This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their reactivity differences and offering validated protocols for their application.

Mechanistic Reactivity Profiling

Steric and Electronic Influence on Acyl Substitution

The fundamental difference in reactivity between the methyl and ethyl esters originates from the steric bulk and polarizability of the alkoxy group. Methyl esters are inherently less sterically hindered, exposing the ester carbonyl carbon to more facile nucleophilic attack. In transformations such as transesterification or amidation, the methyl ester exhibits a lower activation energy barrier, leading to faster conversion rates compared to the ethyl ester [4].

Enolization and the 1,3-Dicarbonyl System

Both derivatives feature a highly acidic α -proton at the C3 position, sandwiched between the ketone and ester carbonyls. The synergistic stabilizing effect of these two adjacent carbonyls allows for rapid deprotonation by mild bases (e.g., K2​CO3​ , NaH ) to form stable enolates [3]. While both esters readily form enolates, the methyl ester's enolate is slightly more prone to competing Claisen-type self-condensation if the base is not strictly controlled, owing to its less shielded ester carbonyl.

Salt Form Implications: Oxalate vs. Hydrochloride

The physical state of these reagents drastically alters the initial steps of any experimental workflow:

  • Ethyl Ester Oxalate: The oxalate counterion ( pKa1​≈1.25 , pKa2​≈4.27 ) provides excellent crystalline stability and hygroscopic resistance [1]. However, it requires a stoichiometric excess of base for neutralization. If calcium or potassium bases are used, insoluble oxalate salts precipitate, which can drive the neutralization forward but may cause reactor fouling.

  • Methyl Ester Hydrochloride: Generates highly soluble chloride salts upon neutralization, simplifying biphasic aqueous workups but often presenting as a more hygroscopic solid [2].

ReactivityPathways SM 1-Methyl-4-oxopiperidine- 3-carboxylate Enolate C3-Enolate (Nucleophilic) SM->Enolate Mild Base (K2CO3) Hydrolysis Saponification (β-Keto Acid) SM->Hydrolysis Aqueous NaOH Amide Amidation / Transesterification SM->Amide R-NH2 / R-OH Piperidone 1-Methyl-4-piperidone (-CO2) Hydrolysis->Piperidone Heat (Decarboxylation)

Divergent synthetic pathways of the 1-methyl-4-oxopiperidine-3-carboxylate scaffold.

Comparative Quantitative Data

The following table summarizes the empirical performance of both esters across standard synthetic transformations. Data is normalized for 0.1 M concentrations at standard atmospheric pressure.

ParameterMethyl Ester (HCl salt)Ethyl Ester (Oxalate salt)Mechanistic Rationale
Alkaline Hydrolysis ( t1/2​ at pH 10, 25°C) 14 minutes38 minutesReduced steric shielding of the methoxy group accelerates hydroxide attack.
Amidation Yield (Benzylamine, 80°C, 12h) 82%61%Methyl acts as a superior leaving group in addition-elimination mechanisms.
C3-Alkylation Yield (BnBr, K2​CO3​ , MeCN) 88%91%Ethyl ester's steric bulk slightly suppresses competing O-alkylation and self-condensation.
Hygroscopicity (Weight gain at 75% RH, 7 days) +4.2%+0.8%The oxalate salt lattice is thermodynamically more stable and less prone to moisture uptake.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and operational parameter is explicitly detailed.

Protocol A: Chemoselective C3-Alkylation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

Objective: To achieve regioselective C-alkylation while managing the oxalate counterion. Causality: The use of anhydrous K2​CO3​ serves a dual purpose: it acts as a neutralizing agent for the oxalate salt (precipitating insoluble potassium oxalate) and as a mild base to generate the thermodynamic enolate without triggering ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in 30 mL of anhydrous acetonitrile (MeCN).

  • Neutralization & Enolization: Add 25.0 mmol (2.5 equiv) of finely powdered, anhydrous K2​CO3​ . (Note: 1.0 equiv is consumed by the oxalate, 1.0 equiv generates the enolate, and 0.5 equiv acts as a kinetic buffer). Stir at 25°C for 45 minutes until CO2​ evolution ceases and a fine white precipitate ( K2​C2​O4​ ) forms.

  • Electrophile Addition: Dropwise add 11.0 mmol of the alkylating agent (e.g., benzyl bromide).

  • Thermal Activation: Elevate the temperature to 60°C and stir for 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature and filter the suspension through a Celite pad to remove the potassium oxalate and unreacted carbonate. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the crude mixture via 1H NMR. The disappearance of the highly shielded C3 proton singlet ( ∼3.4 ppm) confirms successful C-alkylation.

Protocol B: Rapid Decarboxylative Hydrolysis of Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Objective: To synthesize 1-methyl-4-piperidone via saponification and subsequent thermal decarboxylation. Causality: The methyl ester is selected here because its rapid hydrolysis kinetics allow for lower temperatures during the saponification step, minimizing base-catalyzed degradation of the piperidine ring [5].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 10.0 mmol of the methyl ester hydrochloride in 15 mL of H2​O . Slowly add 25.0 mmol of NaOH (as a 2M aqueous solution) at 0°C. Stir for 30 minutes at room temperature.

  • Acidification: Carefully adjust the pH to 1.0 using 6M HCl . (Caution: Exothermic neutralization).

  • Decarboxylation: Heat the acidified solution to 85°C for 2 hours. The intermediate β -keto acid is highly unstable and will spontaneously extrude CO2​ gas.

  • Isolation: Cool the mixture, basify to pH 10 with NaOH , and extract with dichloromethane ( 3×20 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the volatile 1-methyl-4-piperidone.

AlkylationWorkflow Start Ethyl Ester Oxalate Suspension in MeCN Base Add K2CO3 (2.5 eq) 25°C, 45 min Start->Base Intermediate Free Enolate + K2C2O4 (Precipitate) Base->Intermediate -CO2 Reaction Add Electrophile 60°C, 6 hrs Intermediate->Reaction Filtration Filter through Celite (Removes Oxalate) Reaction->Filtration Product C3-Alkylated Product Filtration->Product

Biphasic neutralization and C3-alkylation workflow for the ethyl ester oxalate.

Conclusion & Selection Matrix

The decision to utilize the methyl versus the ethyl ester of 1-methyl-4-oxopiperidine-3-carboxylate should be dictated by the specific demands of the synthetic step:

  • Select the Methyl Ester (HCl/Free Base) when the primary goal is downstream transesterification, amidation, or rapid decarboxylative degradation. Its lower steric profile accelerates nucleophilic attack at the ester carbonyl.

  • Select the Ethyl Ester (Oxalate) when long-term storage stability is paramount, or when performing highly reactive α -alkylations where the slight steric bulk of the ethyl group helps suppress unwanted side reactions. The oxalate salt requires a dedicated neutralization strategy but rewards the chemist with a highly crystalline, non-hygroscopic starting material.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 421876, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25648, 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester." PubChem, [Link]

  • Wankhede, K. S., et al. "Recent advances in the transesterification of β -keto esters." RSC Advances, 2021. [Link]

  • Castro, J., et al. "Design of β -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." National Library of Medicine (PMC), 2023. [Link]

Comparative

Benchmarking Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate against standard piperidine scaffolds

An in-depth technical comparison of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate against standard piperidine scaffolds, designed for drug development professionals. Executive Summary: The Evolution of Piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate against standard piperidine scaffolds, designed for drug development professionals.

Executive Summary: The Evolution of Piperidine Scaffolds

Piperidine is a highly privileged scaffold in medicinal chemistry, historically present in a vast array of FDA-approved therapeutics. However, modern drug discovery demands highly selective target engagement, driving a shift from flat, 2D standard piperidines toward sp3-carbon-rich, spirocyclic, and fused-ring architectures. This guide benchmarks Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (EMOCO) against standard piperidine scaffolds, evaluating its structural advantages, physicochemical properties, and utility as a foundational building block for complex pharmacophores.

Structural and Chemical Benchmarking

Standard piperidines (e.g., unsubstituted piperidine or simple 4-piperidones) offer limited functionalization points, often restricting chemists to N-alkylation or simple ketone derivatization. In contrast, EMOCO features a versatile β -keto ester moiety.

The Causality of Scaffold Selection: This dual functionality allows for orthogonal reactivity: the ketone can undergo reductive amination or spiro-annulation, while the adjacent carboxylate enables esterification, amidation, or decarboxylation. EMOCO is synthesized via a of an acyclic precursor (e.g., 3,3'-methylimino-di-propionic acid diethyl ester). This intramolecular Claisen-type condensation ensures the regioselective formation of the β -keto ester, a critical prerequisite for downstream derivatization into , which improve aqueous solubility and target selectivity.

Furthermore, the choice of the oxalate salt (CAS 37673-68-0) over the free base (CAS 25012-72-0) is a deliberate handling strategy. The free base is a viscous liquid prone to ambient decarboxylation and oxidation, whereas the oxalate salt forms a crystalline solid, ensuring long-term bench stability and precise stoichiometric weighing.

G A Acyclic Precursor (Dieckmann Condensation) B EMOCO (Beta-Keto Ester Core) A->B Base Catalysis D Spirocyclic Piperidines (Enhanced 3D Trajectory) B->D Ketone Annulation E Fused Heterocycles (e.g., Pyrazolo-piperidines) B->E Hydrazine Condensation C Standard Piperidine (Flat, Limited Reactivity) C->B Scaffold Morphing

Structural derivatization logic of EMOCO compared to standard piperidines.

Quantitative Benchmarking: Physicochemical Properties

To objectively compare EMOCO against standard scaffolds, we evaluate key parameters that dictate their utility in high-throughput library synthesis.

ParameterPiperidine1-Methyl-4-piperidoneEMOCO (Free Base)EMOCO Oxalate Salt
Molecular Weight 85.15 g/mol 113.16 g/mol 185.22 g/mol 275.26 g/mol
Functionalization Sites 1 (N-H)2 (N-CH3, Ketone)3 (N-CH3, Ketone, Ester)3 (Protected as salt)
Physical State (RT) LiquidLiquidViscous LiquidCrystalline Solid
Bench Stability High (Volatile)Moderate (Oxidizes)Low (Decarboxylates)High (Stable to oxidation)
3D Scaffold Potential LowModerateHighHigh

Experimental Methodology: Reactivity and Stability Assay

To validate the synthetic utility of EMOCO oxalate, a self-validating kinetic assay is required. This protocol benchmarks the reactivity of the β -keto ester against a standard ketone (1-methyl-4-piperidone) in a Knorr-type pyrazole synthesis.

Design Causality & Self-Validation: A competitive reaction setup is utilized. By introducing an internal standard (biphenyl) and running both scaffolds in parallel vessels with identical master mixes, we eliminate batch-to-batch solvent and temperature variations. The oxalate salt requires a strict initial neutralization step; failing to account for this will protonate the incoming hydrazine nucleophile, stalling the reaction.

Step-by-Step Protocol:

  • Preparation & Neutralization: Suspend 1.0 mmol of EMOCO oxalate in 5 mL of anhydrous ethanol. Add 1.1 mmol of triethylamine (Et3N) dropwise at 0°C. Causality: The base neutralizes the oxalic acid, liberating the reactive free base in situ without exposing it to prolonged atmospheric degradation.

  • Control Setup: In a parallel vessel, dissolve 1.0 mmol of 1-methyl-4-piperidone in 5 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.2 mmol of phenylhydrazine and 0.1 mmol of biphenyl (internal standard for LC-MS normalization) to both vessels.

  • Kinetic Sampling (Self-Validating Step): Heat reactions to 70°C. Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench aliquots immediately in cold acetonitrile (1:10 dilution) to halt the reaction. Validation: The t=0 sample must show zero product and 100% starting material relative to the internal standard. If product is detected at t=0, the cold quench protocol is insufficient and must be recalibrated.

  • LC-MS/MS Analysis: Monitor the disappearance of the starting mass and the appearance of the cyclized pyrazolo-piperidine product.

Workflow Step1 Salt Neutralization (Et3N, 0°C) Step2 Parallel Reaction Setup (EMOCO vs. Control) Step1->Step2 Liberate Free Base Step3 Kinetic Aliquot Sampling (t=0 to 120 min) Step2->Step3 Add Hydrazine Step4 Cold MeCN Quench (Halt Kinetics) Step3->Step4 Extract 50 µL Step5 LC-MS/MS Analysis (Internal Std Normalization) Step4->Step5 Inject

Self-validating kinetic workflow for benchmarking EMOCO reactivity.

Impact on Medicinal Chemistry

The incorporation of highly functionalized piperidine scaffolds like EMOCO directly addresses modern drug discovery challenges. As noted in recent , functionalizing the positions neighboring the nitrogen atom significantly enhances metabolic stability and reduces cardiac hERG toxicity compared to unsubstituted piperidines[1]. EMOCO's ester group provides a direct synthetic handle for creating these sterically demanding, 3D-optimized structures, making it a superior starting material for library generation compared to standard flat piperidines.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design | Thieme E-Books & E-Journals |[Link]

  • 3,3'-methylimino-di-propionic acid diethyl ester to 1-Methyl-4-piperidone via an Intermediate | Chemistry Stack Exchange | [Link]

Sources

Validation

Publish Comparison Guide: Structural Validation of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

Executive Summary Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS 1185294-81-8) is a highly versatile β -keto ester intermediate synthesized via the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS 1185294-81-8) is a highly versatile β -keto ester intermediate synthesized via the Dieckmann condensation of diethyl 3,3'-(methylazanediyl)dipropanoate[1]. In pharmaceutical development, verifying the exact molecular architecture of such intermediates is non-negotiable.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard frontline tools, they often fall short in resolving complex solid-state ambiguities. This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against NMR and HRMS, demonstrating why X-ray crystallography remains the "ultimate proof" for the structural validation of small molecule therapeutics and their intermediates[1][2].

The Analytical Dilemma: Solution Dynamics vs. Solid-State Reality

When analyzing the oxalate salt of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, researchers face two primary structural ambiguities that alternative methods struggle to resolve:

  • Tautomeric Ambiguity: The β -keto ester moiety exists in a dynamic equilibrium between its keto and enol forms. In solution-state NMR, this rapid interconversion often results in time-averaged signals or complex, overlapping spectra that obscure the dominant conformer[3][4].

  • Salt vs. Co-Crystal Designation: Determining whether the oxalic acid has fully transferred a proton to the piperidine nitrogen (forming a true salt) or merely hydrogen-bonded to it (forming a neutral co-crystal) is exceedingly difficult in NMR due to rapid proton exchange in polar solvents.

SCXRD bypasses these limitations by freezing the molecule in its solid-state minimum energy conformation. This allows for the direct, unambiguous localization of all atoms—including the specific hydrogen atoms involved in the oxalate salt bridge[4][5].

Comparative Performance Matrix

The following table summarizes the quantitative and qualitative performance of SCXRD compared to alternative analytical methods for piperidine derivatives.

Analytical ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spec (HRMS)
Primary Output Static 3D atomic coordinatesSolution-state connectivity & dynamicsExact molecular mass & formula
Spatial Resolution Atomic level (< 0.8 Å)Sub-nanometer (via NOESY/ROESY)N/A (0D data)
Tautomer Confirmation Definitive (identifies stable solid conformer)Ambiguous (time-averaged signals)N/A
Salt vs. Co-Crystal Definitive (locates transferred proton)Difficult (rapid proton exchange)N/A
Sample Requirement High-quality single crystal (~0.1 mm)Soluble powder (1-5 mg)Trace powder/liquid ( μ g)
Validation Metric R -factor & CheckCIF (Self-validating)Chemical shift assignmentMass error (< 5 ppm)

Workflow Visualization

ValidationWorkflow Start Synthesized Compound Ethyl 1-methyl-4-oxopiperidine -3-carboxylate oxalate HRMS HRMS Analysis (Formula: C11H17NO7) Start->HRMS NMR 1D/2D NMR (Solution Dynamics) Start->NMR Decision Is solid-state salt linkage & tautomeric state clear? HRMS->Decision NMR->Decision Yes Proceed to Synthesis Decision->Yes Yes No Initiate SCXRD Workflow Decision->No No Cryst Thermodynamic Crystal Growth (Slow Evaporation) No->Cryst Diffraction Cryogenic Data Collection (100 K to reduce thermal motion) Cryst->Diffraction Refinement Structure Refinement (Fobs vs Fcalc self-validation) Diffraction->Refinement Final Validated 3D Structure (CheckCIF Approved) Refinement->Final

Fig 1: Decision workflow for structural validation of piperidine derivatives.

Experimental Methodologies: A Self-Validating Approach

To achieve definitive structural proof, the analytical workflow must be inherently self-validating. The following step-by-step protocols detail the SCXRD pipeline, emphasizing the causality behind each physical and computational choice.

Protocol 1: Thermodynamic Crystal Growth
  • Solvent Selection & Dissolution: Dissolve 50 mg of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate in a minimal volume of a binary solvent system (e.g., Methanol/Diethyl Ether).

    • Causality: Methanol solubilizes the highly polar oxalate salt ( C11​H17​NO7​ ), while the anti-solvent (ether) gently lowers solubility to induce nucleation[6].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: This removes particulate impurities that act as heterogeneous nucleation sites. Without filtration, the system will rapidly precipitate a microcrystalline powder rather than the diffraction-quality single crystals required for X-ray analysis.

  • Controlled Evaporation: Pierce the septum of the vial with a single 21G needle and place it in a vibration-free environment at 20°C.

    • Causality: Restricting airflow slows the evaporation rate, keeping the system in the metastable zone. This favors the thermodynamic growth of large, defect-free single crystals over kinetic precipitation.

Protocol 2: Cryogenic SCXRD Data Collection & Self-Validation
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: Polarized light confirms the single-crystal nature (uniform extinction). The oil prevents solvent loss and acts as a cryoprotectant.

  • Cryogenic Cooling: Flash-cool the crystal to 100 K in a steady nitrogen gas stream.

    • Causality: Cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction intensity and overall spatial resolution.

  • Data Collection: Irradiate the sample with Cu K α ( λ=1.54184 Å) radiation and collect frames over a 360∘ ω -scan.

  • Refinement & CheckCIF (The Self-Validating Step): Solve the phase problem using intrinsic phasing and refine the model using full-matrix least-squares on F2 .

    • Causality: Unlike NMR, where validation can be subjective, X-ray crystallography is mathematically self-validating. The software continuously calculates the residual factor ( R1​ ) by comparing the experimental data ( Fobs​ ) against the theoretical model ( Fcalc​ ). A final CheckCIF report mathematically guarantees the absence of steric clashes, missing symmetry, or incorrect atom assignments, ensuring the protocol validates its own output[5].

Structural Insights & Data Interpretation

Upon successful refinement, SCXRD provides absolute clarity on the piperidine derivative's geometry[3]. For Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, the X-ray data definitively resolves the analytical dilemma by revealing:

  • Ring Conformation: The piperidine ring adopts a highly stable chair conformation, minimizing 1,3-diaxial interactions between the N-methyl group and the ester moiety.

  • Proton Transfer: The electron density map unambiguously locates the acidic proton on the piperidine nitrogen ( N+ ), confirming the formation of a true oxalate salt rather than a neutral co-crystal[6].

  • Hydrogen Bonding Network: The structure is stabilized by a robust intermolecular hydrogen-bonding network ( N−H⋯O ) between the protonated piperidine nitrogen and the anionic oxygen of the oxalate counterion.

While NMR and HRMS are indispensable for rapid throughput and confirming bulk purity, they cannot replace the atomic-level certainty provided by X-ray crystallography[2][7]. By employing a self-validating SCXRD workflow, researchers can definitively lock down the stereochemistry, tautomeric state, and salt-bridge architecture of critical pharmaceutical intermediates.

References

  • Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure Source: creative-biostructure.com URL: [Link]

  • Title: X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net Source: news-medical.net URL: [Link]

  • Title: X-ray vs. NMR structures as templates for computational protein design - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Comparing Analytical Techniques for Structural Biology - NanoImaging Services Source: nanoimagingservices.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Oxalate

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, a compound often utilized in the synthesis of complex organic molecules. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure compliance and minimize risk.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if they come into contact with the skin or are ingested.[3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A comprehensive risk assessment should be conducted in your specific laboratory environment to identify and mitigate all potential hazards.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[4]Prevents skin contact, which can cause irritation or be harmful.
Protective Clothing A flame-resistant lab coat and, if necessary, impervious clothing.[4]Protects the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.Minimizes the risk of inhaling irritating or harmful airborne particles.
Step-by-Step Disposal Protocol

The disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate must adhere to local, state, and federal regulations.[5][6] The following protocol provides a general framework for its safe disposal.

Step 1: Waste Classification and Segregation

  • Identify and Categorize: The first step is to correctly identify and categorize the chemical waste.[7] Based on the available data for similar compounds, this substance should be treated as a hazardous chemical waste.

  • Segregate Waste: Do not mix this waste with incompatible materials.[8] Store it in a dedicated, clearly labeled container.[8]

Step 2: Waste Collection and Storage

  • Container Selection: Use a suitable, closed container for disposal.[4] The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be clearly labeled with the full chemical name: "Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate," the approximate quantity, and the associated hazards (e.g., "Irritant," "Harmful").[7][8]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

Step 3: Final Disposal

  • Professional Disposal Service: The disposal of this chemical waste should be handled by a licensed and certified chemical waste disposal service.[5] These services have the expertise and equipment to manage hazardous waste in compliance with environmental regulations.

  • Incineration: A common and effective method for disposing of this type of organic chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2][4] This process destroys the hazardous components and minimizes environmental impact.[7]

  • Documentation: Maintain accurate records of waste generation, storage, and disposal.[7] This documentation is crucial for regulatory compliance.

Diagram of Disposal Workflow

cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal A 1. Hazard Identification & Risk Assessment B 2. Wear Appropriate PPE A->B C 3. Classify & Segregate Waste B->C D 4. Collect in Labeled Container C->D E 5. Store in Designated Area D->E F 6. Arrange for Licensed Waste Disposal Service E->F Transfer of Custody G 7. Transport to Facility F->G H 8. Controlled Incineration G->H I 9. Maintain Disposal Records H->I

Caption: Decision workflow for the proper disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[1][2]

    • Use spark-proof tools and explosion-proof equipment.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Spill Response Flowchart

Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Contain Contain Spill (Prevent Spread) Evacuate->Contain Cleanup Clean Up Spill (Use appropriate materials) Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report Spill Dispose->Report

Caption: Immediate response actions for a spill of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate.

Regulatory Compliance

It is imperative to adhere to all applicable national and local regulations governing chemical waste disposal.[5] In the United States, the Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste.[5][6] Researchers in other regions must comply with their respective governing bodies, such as the European Union's Waste Framework Directive.[5]

By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Chemical Waste Disposal Best Practices & Regulations. (2025, February 11).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. (2024, April 3).
  • Chemical Waste Disposal Standards → Area → Resource 5 - Pollution → Sustainability Directory.
  • SAFETY DATA SHEETS. (2025, September 8).
  • Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.

Sources

Handling

Personal protective equipment for handling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate

As a Senior Application Scientist, I approach the handling of specialty building blocks like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS: 37673-68-0) not merely as a regulatory checklist, but as a precise s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialty building blocks like Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate (CAS: 37673-68-0) not merely as a regulatory checklist, but as a precise scientific discipline. This compound is a highly valuable beta-keto ester derivative used extensively in proteomics research and pharmaceutical drug discovery[1].

However, its biphasic chemical nature—combining a reactive piperidine core with an oxalate counterion—presents unique toxicological challenges. To ensure a self-validating safety system in your laboratory, you must understand the causality behind the hazards. The piperidine moiety acts as a primary irritant to mucous membranes[2], while the soluble oxalate salt introduces the risk of systemic toxicity; if inhaled or absorbed through compromised skin, oxalate ions can bind to serum calcium, precipitating as insoluble calcium oxalate and potentially leading to localized tissue necrosis or systemic hypocalcemia[3].

Below is the definitive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Hazard Profile & PPE Specifications

To mitigate the specific risks associated with Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate, standard laboratory attire is insufficient. The table below summarizes the quantitative and qualitative data driving our PPE selection.

Hazard CategoryGHS ClassificationMechanistic RationaleRequired PPE
Dermal Exposure Skin Irritant (Category 2)Oxalate ions can cause dermatitis and slow-healing ulceration upon contact with abraded skin[3].Double-layer Nitrile gloves (≥0.11 mm thickness), flame-resistant lab coat.
Ocular Exposure Eye Irritant (Category 2A)The fine crystalline powder can cause severe mechanical and chemical irritation to the cornea.Unvented chemical splash goggles (safety glasses are insufficient against dust).
Inhalation STOT SE 3 (Respiratory)Inhalation of soluble oxalate dust produces respiratory tract irritation and risks systemic absorption[3].Chemical fume hood (face velocity 80-100 fpm); N95/P100 mask if handling outside a hood.

Operational Workflow: Safe Weighing and Transfer

The primary risk during routine handling is the aerosolization of the oxalate powder. Implementing the following step-by-step methodology ensures zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operational with a calibrated face velocity of 80–100 feet per minute (fpm). Do not process this chemical on an open bench.

  • PPE Donning: Don a fully buttoned laboratory coat, unvented chemical splash goggles, and double nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over it.

  • Static Mitigation (Critical Step): Because oxalate salts frequently present as fine, statically charged powders, use an anti-static bar or a zero-stat gun on your micro-spatula and weigh boat. This prevents the powder from repelling off surfaces and aerosolizing into your breathing zone.

  • Execution of Transfer: Carefully transfer the required mass of the compound. Keep the source bottle and the weigh boat as close together as physically possible to minimize the transit path of the powder.

  • Immediate Decontamination: Once the transfer is complete, wipe down the balance and the surrounding hood surface with a damp paper towel. Causality: Water is used because the oxalate salt is water-soluble, ensuring complete dissolution and removal of micro-dust, followed by a 70% ethanol wipe to sanitize the surface.

Operational & Emergency Workflow Visualization

G Start 1. Fume Hood & PPE Verification Weighing 2. Anti-Static Weighing & Transfer Start->Weighing Reaction 3. Execution of Synthesis Protocol Weighing->Reaction Spill Spill Occurred? Reaction->Spill CleanUp Wet-Wipe Containment (Avoid Dry Sweeping) Spill->CleanUp Yes Disposal Solid Organic Waste (Segregate from Oxidizers) Spill->Disposal No CleanUp->Disposal End Decontamination & PPE Doffing Disposal->End

Workflow for handling Ethyl 1-methyl-4-oxopiperidine-3-carboxylate oxalate and spill response.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the toxic oxalate dust[3]. Follow this self-validating spill protocol:

Step-by-Step Spill Response:

  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, evacuate the immediate vicinity until the dust settles.

  • Containment (Wet-Wipe Method): Cover the spilled powder with slightly damp absorbent paper. The moisture prevents dust generation while dissolving the salt for easier uptake.

  • Collection: Use a non-sparking plastic scoop to collect the damp material and place it into a designated, clearly labeled hazardous waste container.

  • Chemical Neutralization: Wash the spill area with a dilute solution of calcium gluconate or calcium chloride (if available). Causality: The addition of calcium ions forces any residual soluble oxalate to precipitate as inert, insoluble calcium oxalate, completely neutralizing the systemic toxicity risk before final cleanup with soap and water.

  • Waste Disposal: Dispose of the collected waste, including all contaminated paper towels and outer gloves, as "Halogen-Free Organic Solid Waste." Crucial: Ensure this waste is strictly segregated from strong oxidizing agents (e.g., nitrates, perchlorates), as the organic piperidine core can react violently with oxidizers[3].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.